molecular formula C4H6N2O B044965 5-Amino-3-methylisoxazole CAS No. 14678-02-5

5-Amino-3-methylisoxazole

Katalognummer: B044965
CAS-Nummer: 14678-02-5
Molekulargewicht: 98.1 g/mol
InChI-Schlüssel: FNXYWHTZDAVRTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-methylisoxazole is a versatile and valuable nitrogen-oxygen-containing heterocyclic building block, primarily employed in medicinal chemistry and agrochemical research. Its structure, featuring both an amino group and an isoxazole ring, makes it a privileged synthon for the synthesis of a wide array of complex molecules. Researchers utilize this compound as a key precursor in the design and development of novel pharmaceutical candidates, particularly for targeting central nervous system (CNS) disorders, inflammatory diseases, and infectious diseases. Its mechanism of action in final active compounds often involves functioning as a bioisostere for other heterocycles, such as pyrazoles, thereby modulating the pharmacokinetic properties, solubility, and binding affinity of the target molecule. Furthermore, this compound serves as a critical intermediate in the synthesis of various herbicides and insecticides, contributing to the exploration of new modes of action in crop protection. This high-purity reagent is an essential tool for chemists engaged in scaffold diversification and structure-activity relationship (SAR) studies, enabling the rapid generation of compound libraries for high-throughput screening. Our product is supplied with comprehensive analytical data (including NMR and HPLC) to ensure batch-to-batch consistency and support the rigorous demands of scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYWHTZDAVRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163474
Record name 5-Amino-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-02-5
Record name 5-Amino-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14678-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-methylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14678-02-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylisoxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-METHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G66R1H4RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Amino-3-methylisoxazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-3-methylisoxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] It serves as a crucial building block for the synthesis of a variety of more complex bioactive molecules, including pharmaceutical agents with anticonvulsant and anti-inflammatory properties.[1] This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental methodologies related to this compound.

Chemical Structure and Identifiers

This compound is characterized by a five-membered isoxazole (B147169) ring, which is a heterocycle containing both nitrogen and oxygen atoms. The ring is substituted with a methyl group at position 3 and an amino group at position 5.[1][2] This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[3]

Table 1: Structural Identifiers for this compound

Identifier TypeValue
IUPAC Name3-methyl-1,2-oxazol-5-amine[4]
CAS Number14678-02-5[1][5]
Molecular FormulaC₄H₆N₂O[1][5]
SMILES StringCC1=NOC(=C1)N[1]
InChI StringInChI=1S/C4H6N2O/c1-3-2-4(5)7-6-3/h2H,5H2,1H3[4][5]
InChIKeyFNXYWHTZDAVRTB-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a yellow to orange-brown crystalline solid.[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight98.10 g/mol [4][5]
Melting Point85-87 °C[3][5]
AppearanceYellow to orange-brown crystalline powder[3]
SolubilitySlightly soluble in water (26 g/L at 25 °C)[1]
UV max (λmax)242 nm (in Methanol)[1][3]

Synthesis and Reactivity

This compound is produced synthetically and is not known to occur naturally.[1] It serves as a versatile reactant for preparing various heterocyclic compounds. For instance, it reacts with α,β-unsaturated ketones to form isoxazolo[5,4-b]pyridines.[3]

General Synthesis Workflow

A common synthetic route involves the reaction of hydroxylamine (B1172632) hydrochloride with 3-aminocrotononitrile (B73559).[3] The general workflow for this synthesis is depicted below.

G A Hydroxylamine Hydrochloride in Water B Cool in Ice Bath A->B Dissolve C Add 3-Aminocrotononitrile (in batches) B->C Maintain low temp D Stir for 30 minutes (Orange solution, solid precipitates) C->D Reaction starts E Filter the Solid D->E Isolate crude product F Recrystallize from Benzene (B151609) E->F Purification G Final Product: This compound F->G Obtain pure solid

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

The following protocol is based on a documented synthesis of 3-methyl-5-aminoisoxazole.[3]

  • Preparation of Hydroxylamine Solution : Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.

  • Cooling : Cool the resulting solution in an ice bath for 10 minutes.

  • Addition of Reactant : Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) to the cooled solution in batches over a period of 10 minutes.

  • Reaction : Stir the mixture for 30 minutes. During this time, the solution will turn orange, and a solid will precipitate.

  • Isolation : Collect the precipitated solid by filtration.

  • Purification : Recrystallize the collected solid from benzene to yield the final product, 3-methyl-5-aminoisoxazole, as a white solid. The reported yield is 63.2% with a melting point of 77-79°C.[3]

Analytical Methods

The characterization of this compound and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[6][7]

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule.[8]

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[7][9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for analyzing the purity of this compound.

A reverse-phase HPLC method can be utilized for the analysis.[10]

  • Column : Newcrom R1 reverse-phase column.[10]

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used. For Mass-Spec compatible applications, it should be replaced with formic acid.[10]

  • Application : This method is suitable for purity analysis, isolation of impurities in preparative separation, and for pharmacokinetic studies.[10]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The isoxazole moiety is present in several FDA-approved drugs.[11] A derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been investigated as a novel unnatural β-amino acid for incorporation into peptides, creating hybrid α/β-mixed peptides that show promise as therapeutic agents.[9][11] These peptidomimetics are of great interest due to their potential for increased stability against proteolysis compared to natural peptides.[11]

Safety and Handling

According to GHS classifications, this compound is considered a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[5] It should be stored at ambient temperatures in a tightly closed container.[1] The product is chemically stable under standard ambient conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-methylisoxazole Derivatives from Basic Precursors

This technical guide provides a detailed overview of a key synthetic route to produce this compound derivatives, valuable building blocks in medicinal chemistry and drug development. The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid is presented as a primary example, starting from basic chemical precursors. This guide includes a comprehensive experimental protocol, tabulated quantitative data for clarity, and a visual representation of the synthetic pathway.

Core Synthesis Pathway

The synthesis of the this compound core is often achieved through the cyclization of a β-ketonitrile equivalent with hydroxylamine (B1172632). A common and effective strategy involves the reaction of an activated β-ketoester derivative with hydroxylamine, which leads to the formation of the isoxazole (B147169) ring. The following sections detail a well-established three-step synthesis for 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, adapted from established procedures.[1][2]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
  • In a round-bottom flask, combine equimolar amounts (1:1 mol/mol) of triethyl orthoacetate and ethyl cyanoacetate.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C. During the heating process, continuously remove the ethanol (B145695) that is formed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with a 10% hydrochloric acid (HCl) solution.

  • The filtered solid is the desired intermediate, ethyl 2-cyano-3-ethoxybut-2-enoate (P1).

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
  • Prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Dissolve the intermediate P1 from Step 1 in ethanol.

  • Add the ethanolic solution of P1 to the mixture of EtONa and NH₂OH·HCl.

  • Stir the resulting mixture at room temperature for 24 hours.

  • After 24 hours, evaporate the excess ethanol under reduced pressure.

  • Filter the precipitate that forms, wash it with water, and dry it to obtain ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2).[1][2]

Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)
  • Dissolve the solid intermediate P2 from Step 2 in a 10% sodium hydroxide (B78521) (NaOH) solution.

  • Heat the mixture to 70°C.

  • After heating, cool the mixture to room temperature.

  • Acidify the solution by adding hydrochloric acid (HCl) until a pH of 4 is reached.

  • Filter the resulting precipitate, wash it with water, and dry it to yield the final product, 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

StepReactantsMolar RatioCatalystSolventTemperatureReaction TimeProduct
1Triethyl orthoacetate, Ethyl cyanoacetate1:1DMAPNone110°C-Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)
2P1, EtONa, NH₂OH·HCl--EthanolRoom Temp.24 hoursEthyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)
3P2, NaOH (10% aq.)--Water70°C-5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

Synthesis Pathway Visualization

The following diagram illustrates the three-step synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Synthesis_Pathway Reactant1 Triethyl orthoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) Reactant1->P1 DMAP, 110°C Reactant2 Ethyl cyanoacetate Reactant2->P1 Reactant3 NH₂OH·HCl / EtONa P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate (P2) Reactant3->P2 Reactant4 1. NaOH (10%) 2. HCl (to pH 4) P3 5-amino-3-methyl-4- isoxazolecarboxylic acid (P3) Reactant4->P3 P1->P2 Ethanol, RT, 24h P2->P3 1. 70°C 2. Cool, Acidify

Caption: Three-step synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

Logical Workflow for Synthesis

The logical progression of the synthesis is critical for successful execution. The following diagram outlines the key stages and decision points in the experimental workflow.

Experimental_Workflow Start Start: Assemble Reactants (Triethyl orthoacetate, Ethyl cyanoacetate) Step1 Step 1: Condensation Reaction (110°C, DMAP) Start->Step1 Purify1 Purification 1: Filter and Wash with 10% HCl Step1->Purify1 Step2 Step 2: Cyclization (NH₂OH·HCl, EtONa, Ethanol, RT, 24h) Purify1->Step2 Intermediate P1 Purify2 Purification 2: Evaporate Solvent, Filter, Wash with Water Step2->Purify2 Step3 Step 3: Hydrolysis (10% NaOH, 70°C) Purify2->Step3 Intermediate P2 Acidify Acidification to pH 4 with HCl Step3->Acidify Purify3 Final Purification: Filter, Wash with Water, Dry Acidify->Purify3 End End Product: 5-amino-3-methyl-4-isoxazolecarboxylic acid Purify3->End Final Product P3

Caption: Experimental workflow for the synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid.

References

A Comprehensive Spectroscopic Guide to 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-3-methylisoxazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for this compound, this document presents a combination of available mass spectrometry data, and for NMR and IR, a comparative analysis with its close structural isomer, 3-Amino-5-methylisoxazole, for which comprehensive data is accessible. This approach offers valuable insights into the expected spectroscopic characteristics of the target molecule.

Molecular Structure

IUPAC Name: 3-methylisoxazol-5-amine Molecular Formula: C₄H₆N₂O Molecular Weight: 98.11 g/mol CAS Number: 14678-02-5[1]

Spectroscopic Data

The following sections present the available and comparative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data

Compound Proton Chemical Shift (δ) ppm Multiplicity Solvent Reference
3-Amino-5-methylisoxazole -CH₃~2.2SingletCDCl₃PubChem CID: 66172
-NH₂~4.0Broad SingletCDCl₃PubChem CID: 66172
=CH-~5.4SingletCDCl₃PubChem CID: 66172
This compound (Predicted) -CH₃~2.1SingletCDCl₃N/A
-NH₂~4.5-5.5Broad SingletCDCl₃N/A
=CH-~4.8SingletCDCl₃N/A

Table 2: Comparative ¹³C NMR Data

Compound Carbon Chemical Shift (δ) ppm Solvent Reference
3-Amino-5-methylisoxazole -CH₃~12CDCl₃SpectraBase
C4~85CDCl₃SpectraBase
C5~170CDCl₃SpectraBase
C3~160CDCl₃SpectraBase
This compound (Predicted) -CH₃~11CDCl₃N/A
C4~75CDCl₃N/A
C3~158CDCl₃N/A
C5~168CDCl₃N/A
Infrared (IR) Spectroscopy

Similar to the NMR data, experimental IR spectra for this compound are not widely published. The table below shows characteristic IR absorption bands for the functional groups present in the molecule, with comparative data from its isomer.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference (3-Amino-5-methylisoxazole)
N-H (amine)Symmetric & Asymmetric Stretch3400-3200PubChem CID: 66172
C-H (methyl)Stretch2950-2850PubChem CID: 66172
C=N (isoxazole)Stretch1650-1550PubChem CID: 66172
N-H (amine)Bend1640-1560PubChem CID: 66172
C-O (isoxazole)Stretch1250-1150PubChem CID: 66172
Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at m/z 98, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
98100[M]⁺ (Molecular Ion)
8320[M-CH₃]⁺
7030[M-CO]⁺
5545[C₃H₃N]⁺
4280[C₂H₂N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. A typical experiment involves a 30-degree pulse angle, a 1-2 second relaxation delay, and the acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several thousand scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a heated probe or a gas chromatography inlet.[5]

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[5]

  • Detection: Detect the separated ions and record their abundance to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

5-Amino-3-methylisoxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-3-methylisoxazole, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document details its chemical properties, synthesis protocols, and its role as a versatile building block in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, a white to off-white crystalline powder, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, most notably sulfonamide drugs. Its molecular structure, featuring an isoxazole (B147169) ring, provides a versatile scaffold for medicinal chemists.

PropertyValue
CAS Number 14678-02-5
Molecular Weight 98.10 g/mol
Molecular Formula C₄H₆N₂O
Melting Point 85-87 °C
InChI Key FNXYWHTZDAVRTB-UHFFFAOYSA-N
SMILES Cc1cc(N)on1

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research, enabling its use in drug discovery and development. Several methodologies have been established, providing routes to this important building block.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

A derivative of this compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, can be prepared via a three-step synthesis.[1]

  • Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

    • Mix triethyl orthoacetate with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in a round bottom flask.

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Heat the mixture to 110°C, simultaneously removing the ethanol (B145695) that forms during the reaction.

    • Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.[1]

  • Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

    • Dissolve the intermediate P1 in ethanol.

    • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine (B1172632) hydrochloride (NH₂OH∙HCl) in ethanol.

    • Stir the mixture for 24 hours at room temperature.

    • Evaporate the excess ethanol.

    • Filter the obtained precipitate, wash it with water, and dry it.[1]

  • Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3)

    • Dissolve the solid intermediate P2 in a 10% NaOH solution and heat to 70°C.

    • Cool the mixture and add HCl to adjust the pH to 4.

    • Filter the resulting precipitate, wash it with water, and dry it.[1]

Experimental Workflow: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

Synthesis_Workflow A Triethyl orthoacetate + Ethyl cyanoacetate B Heat to 110°C (DMAP catalyst) A->B Reaction C Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) B->C Product P1 P1 in Ethanol E Stir 24h at RT P1->E D EtONa + NH₂OH∙HCl in Ethanol D->E Reactants F Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) E->F Product P2_solid P2 Solid G 10% NaOH, 70°C P2_solid->G Dissolve & Heat H Cool & Acidify (HCl, pH 4) G->H Process I 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3) H->I Final Product

A flowchart illustrating the three-step synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Biological Activity and Applications in Drug Development

This compound serves as a valuable building block for the creation of new therapeutic agents due to the broad biological activities exhibited by isoxazole-containing compounds. These activities include anticancer, anti-inflammatory, and antibacterial properties.[2]

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] It is also a precursor for sulfonamide antibiotics.[4] In biochemical research, it is utilized in studies related to enzyme inhibition and metabolic pathways.[3] Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of autoimmune disorders and as antitumor agents.

It is also noteworthy that 3-Amino-5-methylisoxazole is a major intermediate formed during the biodegradation of the antibiotic sulfamethoxazole (B1682508) by microorganisms like Pseudomonas psychrophila.

Signaling Pathways

While this compound and its derivatives are known to exhibit a range of biological activities, specific details on their direct involvement and modulation of intracellular signaling pathways are not extensively documented in the reviewed literature. The existing research points to their broad effects, such as anti-proliferative and anti-inflammatory properties, which are inherently linked to complex signaling cascades. However, a definitive, well-characterized signaling pathway directly targeted by this compound has not been elucidated in the provided search results. Further research is required to map its precise molecular interactions and downstream effects on cellular signaling.

References

A Comprehensive Technical Guide to the Biological Activities of 5-Amino-3-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its wide range of biological activities.[1] Derivatives incorporating this moiety have been investigated for their potential as therapeutic agents with improved potency and reduced toxicity.[1][2] Among these, compounds built around the 5-amino-3-methylisoxazole core have emerged as a versatile class with significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This guide provides an in-depth overview of the biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Key Biological Activities

This compound derivatives have demonstrated a spectrum of biological effects, with antimicrobial and antitumor activities being the most prominently studied.

Antimicrobial Activity

Derivatives of the isoxazole family have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Specifically, 5-methylisoxazole-3-carboxamide (B1215236) derivatives, which are structurally related to the core topic, have been synthesized and evaluated for their antitubercular and antibacterial properties.

Quantitative Data: Antitubercular and Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli.[3]

Compound IDSubstituent (ArNH2)Antitubercular MIC (µM) [M. tuberculosis H37Rv]Antibacterial MIC (µM) [B. subtilis]Antibacterial MIC (µM) [E. coli]
9 4-Fluoroaniline6.256.256.25
10 4-Chloroaniline3.12512.512.5
13 4-Bromoaniline6.256.256.25
14 4-Iodoaniline3.12512.512.5
15 4-Trifluoromethylaniline>5012.512.5
17 4-Nitroaniline>5012.512.5
19 2,4-Dichloroaniline>506.256.25
20 2,4-Difluoroaniline>506.256.25

Data sourced from a study on 5-methylisoxazole-3-carboxamide derivatives, which share a related core structure.[3]

Antitumor Activity

The isoxazole scaffold is a component of several FDA-approved drugs, highlighting its therapeutic relevance.[2] While specific data for this compound derivatives is emerging, related hybrid molecules have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and leukemia (Jurkat, THP-1).[4] The primary method for evaluating this activity involves cytotoxicity assays.

Quantitative Data: In Vitro Cytotoxicity (Illustrative)

The table below presents illustrative IC50 (half-maximal inhibitory concentration) data for hypothetical this compound derivatives, based on common findings for similar heterocyclic compounds evaluated against cancer cell lines.

Derivative IDR-Group ModificationIC50 (µM) [MCF-7]IC50 (µM) [HCT-116]IC50 (µM) [HL-60]
AMI-01 Phenyl15.221.512.8
AMI-02 4-Chlorophenyl8.710.17.5
AMI-03 4-Methoxyphenyl12.318.99.8
AMI-04 3,4-Dichlorophenyl5.16.44.2

Note: This table is representative and intended to illustrate how cytotoxicity data for these compounds is typically presented.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the biological activity of novel chemical entities.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This method is a widely used colorimetric assay for determining the susceptibility of Mycobacterium tuberculosis to various compounds.[3]

Methodology:

  • Preparation: A sterile 96-well microplate is used. Outer wells are filled with sterile water to prevent evaporation.

  • Inoculum: The H37Rv strain of M. tuberculosis is grown in Middlebrook 7H9 broth. The culture is adjusted to a McFarland standard of 1.0.

  • Compound Addition: The test compounds are serially diluted in the wells. A positive control (e.g., Isoniazid) and a negative control (no drug) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Reagent Addition: A freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • Second Incubation: Plates are re-incubated for 24 hours.

  • Data Reading: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change. The results can be read visually or with a fluorometer/spectrophotometer.

In Vitro Cytotoxicity: MTT and SRB Assays

These assays are standard methods for screening the antitumor activity of chemical compounds in vitro.[5]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for approximately 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

B. SRB (Sulforhodamine B) Assay

This assay quantifies cell density based on the measurement of total cellular protein content.

Methodology:

  • Cell Seeding & Treatment: Similar to the MTT assay, cells (e.g., BEL-7402) are seeded and treated with the test compounds.[5]

  • Cell Fixation: After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at ~510 nm. The IC50 value is determined from the dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in drug discovery and molecular biology.

Generalized Synthesis and Screening Workflow

The following diagram outlines the typical workflow from the synthesis of this compound derivatives to the identification of lead compounds.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization start Starting Materials (this compound) react Chemical Reaction (e.g., Condensation) start->react purify Purification & Characterization (NMR, MS) react->purify library Compound Library purify->library primary_assay Primary Biological Assay (e.g., MABA, MTT) library->primary_assay hits Initial Hits primary_assay->hits secondary_assay Secondary / Dose-Response Assay hits->secondary_assay leads Lead Compounds secondary_assay->leads sar Structure-Activity Relationship (SAR) leads->sar sar->react Iterative Redesign

Diagram 1: A typical workflow for the synthesis and biological screening of novel isoxazole derivatives.
Hypothetical Signaling Pathway Modulation

Many anticancer agents function by inhibiting key signaling pathways that control cell proliferation and survival. The diagram below illustrates a generic kinase signaling cascade, a common target for small molecule inhibitors like isoxazole derivatives.

G Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibitor->MEK

Diagram 2: Example of a kinase signaling pathway potentially targeted by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. Derivatives have shown promising antimicrobial and potential anticancer activities. Future research should focus on elucidating specific molecular targets and mechanisms of action, optimizing lead compounds through structure-activity relationship (SAR) studies, and evaluating in vivo efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in this exciting area of drug discovery.

References

The Versatile Scaffold: A Technical Guide to 5-Amino-3-methylisoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) motif is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. Among these, 5-Amino-3-methylisoxazole stands out as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural features and reactivity allow for the facile generation of diverse compound libraries, leading to the discovery of potent and selective modulators of various biological targets. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications and Biological Activities

This compound serves as a crucial starting material for a wide array of derivatives exhibiting significant pharmacological potential. The primary amino group at the 5-position is a key handle for derivatization, enabling the formation of amides, ureas, sulfonamides, and other functional groups that can modulate the compound's physicochemical properties and biological activity.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, with activities reported against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. This compound derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds demonstrating potent inhibition of microbial growth.

Anti-inflammatory and Kinase Inhibitory Activity

The modulation of inflammatory pathways is another area where this compound derivatives have shown potential. Some of these compounds have been found to inhibit key kinases involved in inflammatory signaling cascades, such as the JAK-STAT pathway.

Quantitative Data on Bioactive Derivatives

The following table summarizes the biological activities of representative compounds derived from or related to the this compound scaffold, providing quantitative data for easy comparison.

Compound ClassTarget/OrganismBiological ActivityQuantitative Data (IC50/MIC)Reference Compound
This compound-4-carbohydrazide derivativesStaphylococcus aureusAntibacterialMIC: 11.93 ± 0.19 μM-
5-Aminoisoxazole[5,4-d]pyrimidin-4-one derivativesGram-positive & Gram-negative bacteriaAntibacterialGenerally weak to mild activity-
Thiophenyl-isoxazole derivativesBreast Cancer (MCF-7)Anticancer (ERα inhibitor)IC50: 1.91 μM-
Isoxazole-carboxamide derivativesLiver Cancer (Hep3B)AnticancerIC50: ~23 μg/mL-
5-Methylisoxazole-3-carboxamide derivativesMycobacterium tuberculosis H37RvAntitubercularMIC: 3.125 μM-
5-Amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamideHuman PBMCImmunosuppressive (anti-proliferative)Dose-dependent suppression-

Key Signaling Pathway: JAK-STAT Inhibition

Several isoxazole-containing compounds have been identified as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. The JAK-STAT signaling pathway is a critical regulator of immune responses and cell proliferation, and its dysregulation is implicated in various inflammatory diseases and cancers.[1] The diagram below illustrates the canonical JAK-STAT pathway and the potential point of inhibition by small molecule inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Gene Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding

A simplified representation of the JAK-STAT signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial synthesis to comprehensive biological characterization. The following diagram illustrates a general workflow for the development of anticancer agents.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Start This compound React Reaction with Carboxylic Acid/Acyl Chloride Start->React Deriv Amide Derivative Library React->Deriv MTT In vitro Anticancer Screening (MTT Assay) Deriv->MTT Test Compounds IC50 IC50 Determination MTT->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Active Compounds Lead Lead Compound SAR->Lead Tox In vivo Toxicity and Efficacy Studies Lead->Tox Candidate Drug Candidate Tox->Candidate

A general workflow for the discovery of anticancer agents derived from this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivatives

This protocol describes the synthesis of amide derivatives from 5-amino-3-methyl-isoxazole-4-carboxylic acid, a common intermediate.

Materials:

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid

  • Appropriate amine

  • O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the MIC of synthesized compounds against bacterial strains.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Prepare an overnight culture of the bacterial strain in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (serial dilutions of a standard antibiotic).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry, offering a gateway to a wide range of bioactive molecules. Its synthetic tractability and the diverse pharmacological activities of its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in the development of next-generation therapeutics.

References

5-Amino-3-methylisoxazole: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-methylisoxazole is a highly valuable and versatile building block in the field of heterocyclic chemistry. Its unique structural features, including a reactive amino group and a stable isoxazole (B147169) core, make it an ideal starting material for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in the construction of novel heterocyclic frameworks, with a focus on isoxazolo[5,4-b]pyridines, isoxazolo[5,4-b]quinolines, and peptide derivatives.

Synthesis of Heterocyclic Scaffolds from this compound

Isoxazolo[5,4-b]pyridines

The synthesis of isoxazolo[5,4-b]pyridines is a prominent application of this compound. Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the construction of this scaffold. These reactions often utilize microwave irradiation or ultrasound to accelerate reaction times and improve yields.

A common approach involves the one-pot condensation of this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound.[1] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the this compound and subsequent cyclization to afford the fused pyridine (B92270) ring.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines [1]

  • Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and this compound (1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate (B1210297) as the solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature and time (e.g., heating at 120°C for 5 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired isoxazolo[5,4-b]pyridine (B12869864) product.

The choice of reaction conditions and substrates allows for the synthesis of a diverse library of isoxazolo[5,4-b]pyridine derivatives.

Isoxazolo[5,4-b]quinolines

Similarly, isoxazolo[5,4-b]quinolines can be synthesized via a three-component reaction involving this compound, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. This reaction leads to the formation of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones.[2]

Experimental Protocol: Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones [2]

  • Reaction Setup: A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent such as ethanol (B145695), and a catalytic amount of an acid or base may be added.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.

5-Amino-3-methyl-isoxazole-4-carboxylic Acid and Peptide Synthesis

This compound can be further functionalized to produce 5-amino-3-methyl-isoxazole-4-carboxylic acid, a non-proteinogenic β-amino acid.[1][3] This derivative serves as a valuable building block for the solid-phase synthesis of novel peptides, introducing a rigid isoxazole constraint into the peptide backbone which can influence its conformation and biological activity.[1][3]

Experimental Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [1]

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate: Triethyl orthoacetate is mixed with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in the presence of a catalytic amount of DMAP. The mixture is heated to 110°C with removal of ethanol. The resulting precipitate is filtered and washed with 10% HCl.

  • Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate: The intermediate from step 1 is dissolved in ethanol and added to a mixture of sodium ethoxide and hydroxylamine (B1172632) hydrochloride in ethanol. The mixture is stirred at room temperature for 24 hours. After evaporation of ethanol, the precipitate is filtered, washed with water, and dried.

  • Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic Acid: The ethyl ester from step 2 is hydrolyzed using aqueous sodium hydroxide, followed by acidification to pH 3 with hydrochloric acid to precipitate the final product.

Experimental Protocol: Solid-Phase Peptide Synthesis using 5-Amino-3-methyl-isoxazole-4-carboxylic Acid [4]

  • Resin Preparation: A suitable solid support (e.g., Rink amide resin) is used as the starting point.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired proteinogenic amino acids are sequentially coupled to the resin using standard coupling reagents like HATU and DIPEA.

  • Coupling of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid: The synthesized 5-amino-3-methyl-isoxazole-4-carboxylic acid is then coupled to the N-terminus of the growing peptide chain using the same coupling conditions.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: The crude peptide is purified by reverse-phase HPLC.

Quantitative Data of Synthesized Compounds

The following tables summarize the quantitative data for representative heterocyclic compounds synthesized from this compound.

Table 1: Synthesis of Isoxazolo[5,4-b]pyridines and Isoxazolo[5,4-b]quinolines

CompoundR-group (Ar)1,3-DicarbonylYield (%)M.p. (°C)Spectroscopic Data
1 4-F-C₆H₄Dimedone79248-250¹H NMR (CDCl₃, δ ppm): 1.15 (s, 6H, 2xCH₃), 2.35 (s, 2H, CH₂), 2.65 (s, 3H, CH₃), 3.25 (s, 2H, CH₂), 7.10-7.45 (m, 4H, Ar-H).
2 4-Cl-C₆H₄Indan-1,3-dione85260-262IR (KBr, cm⁻¹): 1680 (C=O), 1610, 1580 (C=N, C=C).
3 C₆H₅Tetronic Acid67230-232MS (m/z): [M+H]⁺ corresponding to the calculated mass.

Table 2: Characterization of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid Derivatives

CompoundDerivativeYield (%)M.p. (°C)Spectroscopic Data
4 Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate-135-137¹H NMR (CDCl₃, δ ppm): 1.38 (t, 3H, CH₃), 2.55 (s, 3H, CH₃), 4.35 (q, 2H, CH₂), 5.65 (br s, 2H, NH₂).
5 5-Amino-3-methyl-isoxazole-4-carboxylic acid-180-182 (dec.)¹³C NMR (DMSO-d₆, δ ppm): 11.5, 95.8, 162.3, 164.5, 168.9.

Biological Activities and Signaling Pathways

Derivatives of isoxazolo[5,4-b]pyridines and structurally related fused heterocyclic systems have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their antiproliferative effects are often attributed to the inhibition of key signaling pathways that are dysregulated in cancer cells.

Antiproliferative Activity

Several studies have reported the antiproliferative activity of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines. For instance, certain sulfonamide derivatives have shown inhibitory effects on the proliferation of the MCF7 breast carcinoma cell line.[5] The cytotoxic activity of these compounds is often evaluated using assays such as the MTT or SRB assay, and the results are expressed as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Table 3: Biological Activity of Isoxazolo[5,4-b]pyridine Derivatives

CompoundBiological ActivityCell LineIC₅₀ / GI₅₀ (µM)Reference
N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamideAntiproliferativeMCF7152.56 µg/mL[5]
N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamideAntiproliferativeMCF7161.08 µg/mL[5]
Thiazolo[5,4-b]pyridine (B1319707) derivative 6r c-KIT Kinase Inhibition-4.77[6]
Imidazo[4,5-b]pyridine derivative 27e FLT3/Aurora Kinase InhibitionMV4-11-[7]
Oxazolo[5,4-d]pyrimidine derivativeVEGFR-2 InhibitionHT2958.4[8]

Kinase Inhibition and Signaling Pathways

The anticancer activity of many heterocyclic compounds, including those structurally analogous to isoxazolo[5,4-b]pyridines, stems from their ability to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Several key signaling pathways have been identified as potential targets for isoxazolo[5,4-b]pyridine-related compounds:

  • c-KIT Signaling Pathway: The c-KIT receptor tyrosine kinase is involved in cell survival and proliferation. Mutations leading to its constitutive activation are found in various cancers. Inhibition of c-KIT can block downstream signaling through pathways like the PI3K/Akt and MAPK pathways.[9][10][11][12]

  • FLT3 Signaling Pathway: Fms-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell proliferation, particularly in acute myeloid leukemia (AML). Inhibitors of FLT3 block its downstream signaling cascades.[2][4][13][14][15]

  • Aurora Kinase Signaling Pathway: Aurora kinases are essential for cell division (mitosis). Their overexpression is common in many cancers, and their inhibition can lead to mitotic arrest and apoptosis.[5][8][16][17]

  • VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 can starve tumors of their blood supply.[18][19][20][21][22][23]

The inhibition of these kinases by isoxazolo[5,4-b]pyridine derivatives and their analogs disrupts the downstream signaling cascades, ultimately leading to a reduction in tumor cell proliferation and survival.

Visualizations of Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Reagents reaction Multi-component Reaction (Microwave/Ultrasound) start->reaction purification Purification (Column Chromatography/ Recrystallization) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization antiproliferative Antiproliferative Assays (MTT/SRB) characterization->antiproliferative kinase Kinase Inhibition Assays antiproliferative->kinase pathway Signaling Pathway Analysis kinase->pathway

General experimental workflow for synthesis and biological evaluation.

kinase_inhibition_pathway General Kinase Inhibition Signaling Pathway ligand Growth Factor (e.g., SCF, FL, VEGF) receptor Receptor Tyrosine Kinase (e.g., c-KIT, FLT3, VEGFR-2) ligand->receptor pi3k PI3K receptor->pi3k Activation inhibitor Isoxazolo[5,4-b]pyridine Derivative inhibitor->receptor Inhibition akt Akt pi3k->akt Activation downstream Downstream Effectors (e.g., mTOR, Bad, FoxO) akt->downstream Activation/ Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Simplified representation of a receptor tyrosine kinase signaling pathway inhibited by isoxazolo[5,4-b]pyridine derivatives.

aurora_kinase_pathway Aurora Kinase Inhibition in Mitosis aurora Aurora Kinase substrates Mitotic Substrates (e.g., Histone H3, TPX2) aurora->substrates Phosphorylation mitosis Proper Mitotic Progression inhibitor Isoxazolo[5,4-b]pyridine Analog inhibitor->aurora Inhibition apoptosis Mitotic Arrest & Apoptosis inhibitor->apoptosis substrates->mitosis

Mechanism of action of Aurora kinase inhibitors leading to mitotic arrest.

Conclusion

This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a wide variety of heterocyclic compounds. The development of efficient synthetic methodologies, particularly multi-component reactions, has enabled the rapid generation of diverse chemical libraries based on scaffolds such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-b]quinolines. Furthermore, its derivatization into a novel β-amino acid opens up new avenues in peptidomimetic design. The significant biological activities exhibited by these compounds, especially their potential as kinase inhibitors for cancer therapy, underscore the importance of continued research in this area. This technical guide provides a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

An In-depth Technical Guide on the Discovery and History of 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 5-Amino-3-methylisoxazole. It details the early synthetic methodologies, physicochemical properties, and the evolution of its applications in medicinal chemistry and organic synthesis. While its isomer, 3-amino-5-methylisoxazole, has garnered significant attention as a key intermediate in the synthesis of sulfonamide drugs like sulfamethoxazole (B1682508), this guide focuses on the distinct history and characteristics of the 5-amino variant. The document includes detailed experimental protocols from historical literature, quantitative data summarized in tabular format, and logical diagrams illustrating synthetic pathways.

Introduction

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, have been a subject of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The isoxazole (B147169) ring system is a versatile scaffold found in numerous natural products and synthetic molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide specifically delves into the history and discovery of this compound, a less commercially prominent but scientifically significant isomer of the well-known sulfamethoxazole precursor, 3-amino-5-methylisoxazole.

Discovery and Early History

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. Its history is intertwined with the broader exploration of isoxazole chemistry that began in the early 20th century. Early research into isoxazole derivatives was driven by the quest for novel chemotherapeutic agents. While its isomer, 3-amino-5-methylisoxazole, gained prominence as a crucial intermediate for sulfa drugs, this compound appeared in chemical literature primarily as a subject of synthetic methodology and as a potential building block for other heterocyclic systems.

Initial synthetic routes often resulted in mixtures of isomers, and a significant focus of early chemical studies was the development of regioselective syntheses to isolate specific aminoisoxazole derivatives. Patents from the mid-20th century describe various methods for producing aminoisoxazoles, sometimes mentioning the formation of the 5-amino isomer as a byproduct or the main product depending on the reaction conditions and starting materials.

Physicochemical Properties

This compound is a yellow to orange-brown crystalline powder.[4] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H6N2O[4]
Molecular Weight98.10 g/mol [4]
Melting Point85-87 °C[4]
CAS Number14678-02-5[4]
AppearanceYellow to orange-brown crystalline powder[4]

Key Synthetic Methodologies

The synthesis of this compound has been approached through various routes over the years. This section details some of the key historical and modern experimental protocols.

Synthesis from 3-Aminocrotononitrile (B73559) and Hydroxylamine (B1172632) Hydrochloride

One of the common methods for the preparation of this compound involves the reaction of 3-aminocrotononitrile with hydroxylamine hydrochloride.

Experimental Protocol:

  • Dissolve hydroxylamine hydrochloride (34.81 g, 0.50 mol) in 100 mL of water.

  • Cool the solution in an ice bath for 10 minutes.

  • Add 3-aminocrotononitrile (48.30 g, 85% purity, 0.50 mol) in batches over 10 minutes.

  • Stir the mixture for 30 minutes. An orange color and the precipitation of a solid should be observed.

  • Collect the solid by filtration.

  • Recrystallize the solid from benzene (B151609) to yield the final product.

Expected Yield: 30.98 g (63.2%) of a white solid with a melting point of 77-79°C.

Synthesis from Ethyl 2-cyano-3-ethoxybut-2-enoate

A multi-step synthesis starting from ethyl cyanoacetate (B8463686) and triethyl orthoacetate has also been described for a derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, which can be further processed to yield the parent compound.[5]

Experimental Protocol for Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate:

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1):

    • Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask.

    • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Heat the mixture to 110 °C while removing the ethanol (B145695) formed during the reaction.

    • Cool the mixture, filter the resulting precipitate, and wash it with a 10% HCl solution.[5]

  • Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2):

    • Dissolve the intermediate P1 in ethanol.

    • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

    • Stir the mixture for 24 hours at room temperature.

    • Evaporate the excess ethanol.

    • Filter the obtained precipitate, wash with water, and dry.[5]

Biological Activity and Applications

While not as extensively studied for its direct therapeutic effects as other isoxazole derivatives, this compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.[6] Its derivatives have been investigated for a range of pharmacological properties.

Research has shown that derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibit immunoregulatory properties, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants.[7] Furthermore, isoxazole derivatives, in general, have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial activity [1]

  • Anticancer activity [2]

  • Anti-inflammatory effects [2]

  • Neuroprotective effects [2]

The core isoxazole structure is present in several FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic ring system.[2]

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research detailing the direct interaction of this compound with defined biological signaling pathways. The biological effects observed are generally attributed to the broader class of isoxazole derivatives. For instance, some isoxazole-containing compounds are known to act as inhibitors of enzymes like carbonic anhydrase.[8] The general mechanism often involves the isoxazole ring acting as a bioisostere for other functional groups, enabling it to bind to the active sites of enzymes or receptors.

To illustrate a generalized synthetic pathway, a Graphviz diagram is provided below.

Synthesis_of_5_Amino_3_methylisoxazole 3-Aminocrotononitrile 3-Aminocrotononitrile Reaction Reaction 3-Aminocrotononitrile->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction This compound This compound Reaction->this compound caption General synthesis of this compound.

General synthesis of this compound.

Conclusion

This compound, while often overshadowed by its more famous isomer, holds a significant place in the history of heterocyclic chemistry. Its synthesis has been a subject of study for decades, evolving from methods that produced isomeric mixtures to more refined and regioselective protocols. Although direct biological applications are not as well-documented, it remains a valuable synthon for the creation of novel compounds with potential therapeutic relevance. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives could unveil new avenues for drug discovery and development.

References

Solubility and Stability of 5-Amino-3-methylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 5-Amino-3-methylisoxazole, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data and methodologies for handling and characterizing this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₆N₂O[2][3]
Molecular Weight98.10 g/mol [2][3]
Melting Point85-87 °C[3][4]
AppearanceYellow to orange-brown crystalline powder and chunks[1][4]

Solubility Profile

Quantitative solubility data for this compound in a wide range of common solvents is not extensively reported in publicly available literature. However, based on available information and data for structurally similar compounds, a general solubility profile can be inferred.

Table 2: Solubility of this compound and a Structurally Similar Compound

SolventCompoundSolubilityTemperature (°C)Reference
WaterThis compoundSlightly soluble (26 g/L)25[1]
MethanolThis compoundSolubleNot Specified
Dimethyl Sulfoxide (DMSO)3-Amino-5-methylisoxazole*55 mg/mLNot Specified

*Note: Data for 3-Amino-5-methylisoxazole is provided as a reference due to structural similarity. Researchers are advised to determine the specific solubility of this compound for their intended applications.

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application in drug development. While specific kinetic data for its degradation is limited, information on related isoxazole (B147169) derivatives provides insights into its potential stability liabilities.

General Stability: The compound is generally considered to be chemically stable under standard ambient conditions (room temperature). However, exposure to certain conditions can lead to degradation.

Factors Affecting Stability:

  • pH: The isoxazole ring, a core structure of this molecule, can be susceptible to cleavage under basic conditions. Studies on other isoxazole-containing compounds have shown that degradation rates increase with higher pH.

  • Temperature: Elevated temperatures can promote the degradation of this compound. A study on a closely related derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid, demonstrated decreased stability with microwave irradiation, which generates heat.[5]

  • Light: While no specific data on the photostability of this compound was found, it is generally good practice to protect heterocyclic compounds from prolonged exposure to light to prevent potential photodegradation.

Potential Degradation Pathway: The primary degradation pathway for isoxazole rings under basic conditions involves hydrolytic cleavage of the N-O bond, leading to the formation of a β-keto nitrile derivative.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These methodologies are based on standard pharmaceutical industry practices.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

    • Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

  • Data Evaluation: The percentage of degradation is calculated, and any significant degradation products are identified and characterized.

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Separate solid and liquid phases (e.g., centrifugation) B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationship of Factors Affecting Stability

Stability_Factors cluster_compound This compound cluster_factors Stress Factors cluster_degradation Degradation Compound Stable Compound Degradation Degradation (e.g., Ring Cleavage) Compound->Degradation leads to pH High pH (Basic) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation potentially

Caption: Factors influencing the stability of this compound.

References

5-Amino-3-methylisoxazole: A Key Intermediate in the Degradation of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, is a frequently detected micropollutant in various environmental compartments. Its persistence and potential to promote antibiotic resistance have led to extensive research into its degradation pathways. A crucial intermediate product formed during the breakdown of SMX is 5-amino-3-methylisoxazole (also referred to as 3-amino-5-methylisoxazole (B124983) or 3A5MI). Understanding the formation, fate, and potential toxicity of this intermediate is essential for developing effective remediation strategies for SMX-contaminated environments and for assessing the overall environmental impact of this antibiotic. This technical guide provides a comprehensive overview of the role of this compound in the degradation of sulfamethoxazole, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex chemical transformations involved.

Degradation Pathways of Sulfamethoxazole Leading to this compound

The degradation of sulfamethoxazole can be initiated through various mechanisms, including advanced oxidation processes (AOPs), photodegradation, and microbial activity. In many of these pathways, the cleavage of the sulfonamide bond (S-N bond) is a critical step that leads to the formation of this compound and sulfanilic acid.

Advanced Oxidation Processes (AOPs)

AOPs, such as ozonation and photocatalysis, are effective in degrading SMX.[1][2] During ozonation, ozone can directly attack the SMX molecule, particularly the aromatic rings.[3][4][5] Theoretical studies suggest that the primary oxidation of the benzene (B151609) and isoxazole (B147169) rings follows a direct addition mechanism.[3][4] In various catalytic AOPs, 3-amino-5-methylisoxazole has been identified as one of the initial intermediates formed during SMX degradation.[2][6][7]

Photodegradation

Sulfamethoxazole is susceptible to photodegradation, especially in acidic aqueous solutions.[8] This process can lead to the formation of several photoproducts, including 3-amino-5-methylisoxazole, sulfanilic acid, and aniline.[8][9] The cleavage of the S-N bond is a prominent transformation pathway under UV irradiation.[9]

Microbial Degradation

Microorganisms play a significant role in the environmental fate of SMX. Several bacterial strains have been identified that can degrade sulfamethoxazole, often utilizing it as a carbon or nitrogen source.[10][11][12] A common metabolic pathway involves the initial ipso-hydroxylation of SMX, followed by the cleavage of the molecule into 3-amino-5-methylisoxazole and other byproducts.[10] In fact, 3-amino-5-methylisoxazole is often reported as a major metabolic product in microbial degradation studies.[10] Some bacterial strains, such as Nocardioides sp. N39, have even demonstrated the ability to utilize 3-amino-5-methylisoxazole as a sole source of carbon and nitrogen for growth.[13]

Quantitative Data on Degradation and Formation

The following tables summarize quantitative data from various studies on the degradation of sulfamethoxazole and the formation of this compound under different experimental conditions.

Table 1: Sulfamethoxazole Degradation Efficiency in Various Systems

Degradation SystemInitial SMX ConcentrationDegradation EfficiencyTimeReference
Microbial Fuel Cell (MFC)20 ppm~85%12 h[11][12][[“]]
Microbial Fuel Cell (MFC)Not specified>85.1%60 h[15]
Fe(II)-activated PersulfateNot specifiedComplete degradation240 min[16]
Ferrate(VI) Oxidation (pH 3)2 mg/L90%120 min[17]
Dielectric Barrier Discharge with PersulfateNot specified83.21%30 min[18]
OzonationNot specifiedComplete degradation10 min[5][19]
TiO2-ZrO2 Photocatalysis (UV)Not specified100%120 min[20]
TiO2-ZrO2 Photocatalysis (Blue LED)Not specified76%480 min[20]

Table 2: Formation Rates of this compound

SystemSMX Degradation RateThis compound Formation RateReference
Cell extracts of Microbacterium sp. strain BR11.85 µM min⁻¹ (SD = 0.22 µM min⁻¹)2.01 µM min⁻¹ (SD = 0.05 µM min⁻¹)[10]

Experimental Protocols

The identification and quantification of sulfamethoxazole and its degradation products, including this compound, are typically performed using advanced analytical techniques.

Sample Preparation
  • Thawing: Frozen plasma or water samples should be thawed on ice to minimize degradation of target analytes.[21]

  • Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 30 seconds.[21]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[21]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.[21]

  • Filtration (for aqueous samples): Samples are typically filtered through a 0.22 µm or 0.45 µm filter before analysis to remove particulate matter.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1260II or similar.[13]

  • Column: Extend-C18 column (4.6 × 250 mm, 5 µm, Agilent).[13]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and ultrapure water (often with a modifier like 0.1% formic acid).[13] For example, a 30:70 (v/v) mixture of acetonitrile and water with 0.1% formic acid can be used in isocratic mode.[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Injection Volume: 10 µL.[13]

  • Detection Wavelength: 230 nm for 3-amino-5-methylisoxazole.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • System: Agilent 1260 HPLC coupled with an AB Sciex QTrap 5500 MS or similar.[22]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[22]

  • Column: A C18 column, such as a Waters XBridge (3.0 × 100 mm, 2.5 µm particle size), is suitable for separation.[22]

  • Flow Rate: 0.2 mL/min.[22]

  • Collision Gas: High purity nitrogen is typically used as the collision gas.[12]

  • Data Analysis: Identification of intermediates is based on their mass-to-charge ratio (m/z) and fragmentation patterns.[17][22]

Visualizations of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of sulfamethoxazole and a typical experimental workflow for its analysis.

Sulfamethoxazole_Degradation_Pathway cluster_degradation Degradation Processes SMX Sulfamethoxazole (SMX) Intermediate Ipso-hydroxylated SMX SMX->Intermediate Hydroxylation/ Oxidation A5MI This compound SMX->A5MI Direct Cleavage SA Sulfanilic Acid SMX->SA Direct Cleavage Intermediate->A5MI S-N Bond Cleavage Intermediate->SA S-N Bond Cleavage Other Other Degradation Products (e.g., Aniline) A5MI->Other Further Degradation SA->Other Further Degradation AOPs AOPs (Ozonation, Photocatalysis) AOPs->SMX Photodegradation Photodegradation Photodegradation->SMX Microbial Microbial Degradation Microbial->SMX

Caption: Generalized degradation pathways of sulfamethoxazole leading to the formation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Aqueous or Biological Sample Filtration Filtration (0.22 µm) Sample->Filtration Extraction Solid Phase Extraction (Optional) Filtration->Extraction HPLC HPLC-UV Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS Quantification Quantification of SMX and Intermediates HPLC->Quantification Identification Identification of Degradation Products LCMS->Identification Identification->Quantification

Caption: A typical experimental workflow for the analysis of sulfamethoxazole and its degradation products.

Conclusion

This compound is a significant and frequently observed intermediate in the degradation of the antibiotic sulfamethoxazole across various chemical and biological transformation processes. Its formation through the cleavage of the sulfonamide bond is a key step in the breakdown of the parent compound. The continued study of the formation kinetics, subsequent fate, and potential ecotoxicological effects of this compound is crucial for a comprehensive understanding of the environmental risks associated with sulfamethoxazole contamination and for the development of effective remediation technologies. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working in the fields of environmental science, analytical chemistry, and drug development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 5-Amino-3-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-amino-3-methylisoxazole derivatives, specifically 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of such unnatural amino acids is a key strategy in the development of peptidomimetics with enhanced therapeutic properties.[1][2][3]

Introduction

Isoxazole (B147169) derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Their incorporation into peptides can lead to novel therapeutic agents with increased potency and reduced toxicity.[1] 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is a bifunctional β-amino acid that can be readily incorporated into peptide sequences to create α/β-mixed peptides.[1][4] This document outlines the synthesis of AMIA and its application in both classical and ultrasonic-agitated SPPS.

Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

The synthesis of AMIA is a critical preliminary step for its use in peptide synthesis. The process involves the preparation of an intermediate, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, followed by hydrolysis to yield the final product.

Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

A key step in the synthesis of the AMIA precursor involves the reaction of an intermediate with hydroxylamine (B1172632). Specifically, the intermediate is dissolved in ethanol (B145695) and added to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.[4] The mixture is stirred for 24 hours at room temperature.[4] After the reaction, excess ethanol is evaporated, and the resulting precipitate is filtered, washed with water, and dried to yield ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.[4]

Solid-Phase Peptide Synthesis (SPPS) of Model Peptides

Prior to the incorporation of AMIA, model peptide sequences are synthesized using standard Fmoc-based SPPS protocols. The following model peptides have been successfully synthesized and subsequently modified with AMIA: H-DVYT-NH₂, H-EAAA-NH₂, H-PPPP-NH₂, and H-PPPPP-NH₂.[1][4]

Incorporation of AMIA into Peptides

A notable feature of AMIA is that its amino group exhibits low reactivity under typical Fmoc protection conditions.[1][4] This allows for the direct coupling of unprotected AMIA to the N-terminus of a resin-bound peptide.

Classical SPPS Protocol for AMIA Coupling

The following protocol details the manual coupling of AMIA to a synthesized peptide on a solid support.

Table 1: Reagents and Conditions for Classical AMIA Coupling

ParameterValue
ResinRink Amide MBHA
Coupling ReagentsTBTU (3 equiv.), DIEA (6 equiv.)
SolventDMF
Reaction Time3 repetitions of coupling
MonitoringKaiser Test

Protocol:

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide chain by treating the resin with 20% piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

  • AMIA Coupling:

    • Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) in DMF.

    • Add the coupling reagents, TBTU and DIEA, to the AMIA solution.

    • Add the activated AMIA solution to the resin.

    • Allow the reaction to proceed, repeating the coupling step three times to ensure maximum efficiency.

  • Monitoring: Monitor the efficiency of the peptide bond formation using the Kaiser test.

  • Final Washing: After successful coupling, wash the resin with DMF (7 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

  • Drying: Dry the resulting peptidyl-resin in a vacuum desiccator for 24 hours at room temperature.

Ultrasonic-Agitated SPPS for AMIA Coupling

Ultrasound assistance can be employed to accelerate the coupling process and potentially improve efficiency.

Table 2: Comparison of Classical and Ultrasonic-Assisted Synthesis

Synthesis MethodKey Advantages
Classical SPPSStandard, well-established methodology.
Ultrasonic-Agitated SPPSReduced synthesis time, improved purity of the final product.

Protocol:

The protocol for ultrasonic-agitated SPPS follows the same steps as the classical method, with the addition of ultrasonic agitation during the coupling step. The use of an ultrasonic bath can significantly reduce the reaction time required for complete coupling.

Cleavage and Deprotection

The final step is the cleavage of the AMIA-modified peptide from the resin and the removal of any side-chain protecting groups.

Protocol:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water (H₂O), and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[1]

  • Add the cleavage cocktail to the dried peptidyl-resin.

  • Allow the reaction to proceed for 2 hours at room temperature.[1]

  • Evaporate the TFA.

  • Lyophilize the resulting product to obtain the crude AMIA-modified peptide.

Characterization

The synthesized peptides are characterized using mass spectrometry to confirm their identity and purity.

Table 3: Mass Spectrometry Data for AMIA-Modified Peptides

Peptide SequenceCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
AMIA-DVYT-NH₂620.270620.270
AMIA-EAAA-NH₂484.215484.215
AMIA-PPPP-NH₂Not specified in sourceNot specified in source
AMIA-PPPPP-NH₂Not specified in sourceNot specified in source

Data extracted from mass spectrometry analysis of the crude products.[5]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and application of AMIA in SPPS.

SPPS_Workflow cluster_synthesis Peptide Synthesis on Resin cluster_amia AMIA Incorporation cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM, MeOH) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, TBTU, DIEA) Washing1->Coupling Repeat Repeat for Each Amino Acid Coupling->Repeat Repeat->Deprotection Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection AMIA_Coupling AMIA Coupling (Unprotected AMIA, TBTU, DIEA) Final_Deprotection->AMIA_Coupling Final_Washing Final Washing AMIA_Coupling->Final_Washing Cleavage Cleavage from Resin (TFA/H2O/TIS) Final_Washing->Cleavage Lyophilization Lyophilization Cleavage->Lyophilization Purification Purification (e.g., HPLC) Lyophilization->Purification Final_Product AMIA-Peptide Purification->Final_Product

Caption: General workflow for solid-phase synthesis of AMIA-containing peptides.

AMIA_Synthesis Intermediate Intermediate P1 Reaction Reaction (24h, RT) Intermediate->Reaction Reagents EtONa, NH2OH·HCl in Ethanol Reagents->Reaction Evaporation Ethanol Evaporation Reaction->Evaporation Filtration Filtration & Washing Evaporation->Filtration Product Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate (P2) Filtration->Product

Caption: Synthesis of the AMIA precursor, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.

Applications and Future Perspectives

The ability to incorporate AMIA and other isoxazole derivatives into peptides opens up new avenues for drug discovery and development. These novel peptidomimetics can be screened for a variety of biological activities, leveraging the inherent therapeutic properties of the isoxazole moiety. The protocols described herein provide a robust foundation for the synthesis of libraries of isoxazole-containing peptides for high-throughput screening and lead optimization. The use of ultrasonic agitation offers a path to more efficient and sustainable peptide synthesis.

References

Application Notes and Protocols for Coupling 5-Amino-3-methylisoxazole with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of amino acids to heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced pharmacological profiles. 5-Amino-3-methylisoxazole is a valuable building block in drug discovery, and its coupling with amino acids creates peptidomimetics with potential applications as enzyme inhibitors, receptor modulators, and other bioactive agents. This document provides detailed protocols for the efficient solution-phase coupling of N-protected amino acids to the amino group of this compound, a critical step in the synthesis of these promising compounds.

The primary method detailed utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling additive to ensure high yields and minimize side reactions. Alternative protocols employing other common coupling reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also provided to offer flexibility for various substrates and laboratory preferences.

Data Presentation: Comparative Coupling Yields

The following table summarizes typical yields for the amide coupling of various N-protected amino acids with primary amines, including analogs of this compound, using different coupling reagents. These values serve as a general guideline for expected outcomes.

N-Protected Amino AcidCoupling ReagentBaseSolventTypical Yield (%)
Boc-Val-OHEDC, HOBt (cat.), DMAPDIPEAAcetonitrile72%[1]
Generic AcidEDC, HOBt-DMF61%[2]
Generic AcidEDC, HOBtDIPEADMF83%[2]
Generic AcidEDC, HOBtDIPEADMF85%[2]
Boc-Pro-OHPyBroPDIPEACH2Cl270-85%
Cbz-Val-OHPyBroPDIPEACH2Cl270-85%
Boc-Val-OHHATUDIPEADMF~38% (for a sluggish reaction)[1]

Note: Yields are highly dependent on the specific amino acid, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling (Recommended)

This protocol is a robust and widely used method for amide bond formation. The addition of HOBt suppresses racemization and improves efficiency. The use of a catalytic amount of DMAP can significantly enhance the reaction rate.[1]

Materials and Reagents:

  • N-Boc-protected amino acid (e.g., Boc-Val-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected amino acid (1.0 eq.) in anhydrous DCM or acetonitrile.

  • Addition of Amine and Base: Add this compound (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.

  • Activation and Coupling: Add HOBt (1.2 eq.), EDC·HCl (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, often used for difficult couplings or when rapid reaction times are desired.[3]

Materials and Reagents:

  • N-Boc-protected amino acid

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the N-Boc-protected amino acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Addition of Amine and Base: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF and add DIPEA (2.5 eq.).

  • Coupling: Add the activated amino acid solution to the amine solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. HATU-mediated couplings are often complete within 1-4 hours.[4]

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: PyBOP Mediated Coupling

PyBOP is particularly effective for coupling sterically hindered amino acids and is known to minimize racemization.[5][6]

Materials and Reagents:

  • N-Fmoc- or N-Boc-protected amino acid

  • This compound

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), PyBOP (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Addition of Base and Amine: Add NMM or DIPEA (2.0 eq.) to the solution, followed by this compound (1.1 eq.).

  • Coupling: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (typically complete in 1-3 hours).

  • Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The byproducts of PyBOP are generally water-soluble, which can simplify purification.

Visualizations

G cluster_workflow Experimental Workflow for EDC/HOBt Coupling start Dissolve N-Boc-Amino Acid in Anhydrous Solvent add_amine Add this compound and DIPEA start->add_amine add_reagents Add HOBt, EDC·HCl, and cat. DMAP add_amine->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Purification (Silica Gel Chromatography) workup->purify product Pure Coupled Product purify->product

Caption: Workflow for EDC/HOBt mediated coupling of amino acids.

G cluster_mechanism Simplified Reaction Mechanism AA R-COOH (N-Protected Amino Acid) Active_Ester [Active O-Acylisourea Intermediate] AA->Active_Ester + EDC EDC EDC HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt - Urea HOBt HOBt Product R-CO-NH-Isoxazole (Coupled Product) HOBt_Ester->Product + H₂N-Isoxazole - HOBt Amine H₂N-Isoxazole (this compound) Urea Urea Byproduct

Caption: Simplified mechanism of EDC/HOBt coupling.

References

The Role of 5-Amino-3-methylisoxazole in the Synthesis of Novel Anticonvulsant Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole (B147169) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its derivatives, compounds featuring the 5-amino-3-methylisoxazole core have emerged as promising candidates in the development of novel anticonvulsant drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of such compounds, intended to guide researchers in the exploration of new chemical entities for the treatment of epilepsy and other seizure-related disorders.

Application Notes

This compound serves as a versatile building block for the synthesis of a variety of anticonvulsant agents. Its primary amino group and the isoxazole ring system offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The isoxazole moiety is a key feature in several clinically used drugs, including the anticonvulsant zonisamide (B549257). While the synthesis of zonisamide itself does not typically start from this compound, the structural similarity highlights the potential of this scaffold in designing new anticonvulsant therapies.

The general strategy for developing anticonvulsants from this compound involves the derivatization of the amino group to introduce various pharmacophoric features. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for brain penetration and target engagement.

A common synthetic approach involves the condensation of this compound with various electrophilic reagents to generate a library of derivatives. These derivatives are then subjected to a battery of in vivo screening assays to assess their anticonvulsant efficacy and neurotoxicity. The most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which help to identify compounds with activity against generalized tonic-clonic seizures and absence seizures, respectively.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity of various isoxazole derivatives as reported in the scientific literature. These data provide a comparative overview of the efficacy and safety of different structural modifications.

Table 1: Anticonvulsant Activity of Isoxazole Derivatives in the Maximal Electroshock (MES) Seizure Test

Compound IDDose (mg/kg)Time (h)Protection (%)ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
IIIa --Nearly Potent---
IIIb --Nearly Potent---
IIIc --Less Potent---
Compound 14 1000.5100%49.6168.73.4
Compound 17 1000.5100%55.2>300>5.4
(C1-R)-31 1000.5100%45.8195.74.3
(C1-R)-32 1000.5100%63.2>300>4.7
Phenytoin --83.95%---

*ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Data compiled from multiple sources.[1][2]

Table 2: Anticonvulsant Activity of Isoxazole Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Compound IDDose (mg/kg)Time (h)Protection (%)ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)
Compound 14 1000.575%67.4168.72.5
Compound 17 1000.5100%73.2>300>4.1
(C1-R)-31 1000.550%>100195.7-
(C1-R)-32 1000.5100%73.2>300>4.1
Diazepam 4-Standard---

*ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Data compiled from multiple sources.[3]

Experimental Protocols

Synthesis of 3-Amino-5-methylisoxazole (Illustrative Three-Step Synthesis)

This protocol describes a general method for the synthesis of 3-amino-5-methylisoxazole, a key starting material.

Step 1: Synthesis of Acetyl Acetonitrile (B52724)

  • In a reaction flask, dissolve ethyl acetate (B1210297) and acetonitrile in the presence of a metal alkali (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide).

  • Stir the reaction mixture at room temperature for the appropriate duration to allow for the formation of acetyl acetonitrile.

  • Quench the reaction and perform an acidic workup to isolate the product.

  • Purify the acetyl acetonitrile by distillation or chromatography.

Step 2: Formation of Hydrazone

  • React the acetyl acetonitrile from Step 1 with p-toluenesulfonyl hydrazide.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Isolate the resulting hydrazone by filtration or extraction.

Step 3: Ring Closure to form 3-Amino-5-methylisoxazole

  • Subject the hydrazone from Step 2 to a ring-closure reaction with hydroxylamine (B1172632) under alkaline conditions.

  • After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-amino-5-methylisoxazole.

Note: This is a general procedure and specific reaction conditions may need to be optimized.

Anticonvulsant Screening Protocols

Maximal Electroshock (MES) Seizure Test

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a predetermined time interval (e.g., 30 minutes or 1 hour), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as a protective effect.

  • Calculate the ED₅₀ value, which is the dose that protects 50% of the animals from the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Administer the test compound i.p. to a group of mice at various doses.

  • After a specified time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent, at a dose known to induce clonic seizures (e.g., 85 mg/kg).

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • A compound is considered to have provided protection if no clonic seizures are observed.

  • Determine the ED₅₀ value for the test compound.

Rotarod Neurotoxicity Assay

  • Administer the test compound i.p. to a group of mice at various doses.

  • At predetermined time intervals, place the mice on a rotating rod (rotarod).

  • Record the time each animal is able to maintain its balance on the rod.

  • A significant decrease in the time spent on the rotarod compared to vehicle-treated controls indicates neurotoxicity.

  • Calculate the TD₅₀ value, which is the dose that causes 50% of the animals to fail the test.

Visualizations

Synthesis_of_Anticonvulsant_from_5_Amino_3_methylisoxazole start This compound intermediate N-Substituted Intermediate start->intermediate Reaction with Electrophile (R-X) final_product Anticonvulsant Drug Candidate intermediate->final_product Further Modification

Caption: General synthetic pathway for anticonvulsant candidates.

Anticonvulsant_Screening_Workflow cluster_invivo In Vivo Screening synthesis Synthesis of Isoxazole Derivatives mes_test Maximal Electroshock (MES) Test synthesis->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz_test rotarod Rotarod Neurotoxicity Test mes_test->rotarod scptz_test->rotarod data_analysis Data Analysis (ED50, TD50, PI) rotarod->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

References

Application of 5-Amino-3-methylisoxazole in the Development of Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole (B147169) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Among its derivatives, 5-amino-3-methylisoxazole has emerged as a valuable starting point for the synthesis of novel compounds with potent anti-inflammatory properties. These derivatives have demonstrated significant potential in modulating key inflammatory pathways, offering promising avenues for the development of new therapeutics for a range of inflammatory diseases.

This document provides detailed application notes on the utility of this compound in anti-inflammatory drug discovery, including a summary of quantitative data from key studies, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Summary

The anti-inflammatory activity of various derivatives of this compound has been quantified in several studies. The following tables summarize key data points for some of the most promising compounds.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayCell TypeStimulantEndpointResultReference
M05 (5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide)TNF-α ProductionHuman Whole BloodLPSInhibition of TNF-αMost suppressive in the series[1][2]
M05Lymphocyte ProliferationHuman PBMCPHAInhibition of ProliferationMost suppressive in the series[1][2]
01K (4-phenyl-1-(this compound-4-carbonyl)-thiosemicarbazide)Lymphocyte ProliferationMouse Thymus, Spleen, Lymph NodesConA or LPSInhibition of ProliferationInhibitory activity observed[3]
06K (4-(4-chlorophenyl)-1-(this compound-4-carbonyl)-thiosemicarbazide)Lymphocyte ProliferationMouse Thymus, Spleen, Lymph NodesConA or LPSInhibition of ProliferationInhibitory activity observed[3]
p-ethoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedAnti-inflammatory effectStrong anti-inflammatory effect[4]
p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedAnti-inflammatory effectStrong anti-inflammatory effect[4]

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives

Compound IDAnimal ModelAssayEndpointResultReference
M05MouseCarrageenan-induced foot edemaInhibition of edemaInhibited skin reaction[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the anti-inflammatory potential of this compound derivatives.

In Vitro Assay: Inhibition of LPS-Induced TNF-α Production in Human Whole Blood

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant ex vivo model.

Materials:

  • Heparinized whole blood from healthy human donors

  • Lipopolysaccharide (LPS) from E. coli

  • This compound test compounds

  • RPMI 1640 medium

  • Phosphate-buffered saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Protocol:

  • Collect fresh human blood into tubes containing heparin.

  • Dilute the whole blood 1:10 with RPMI 1640 medium.

  • Add 180 µL of the diluted blood to each well of a 96-well plate.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in RPMI 1640. Add 10 µL of the compound solutions to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plates for 1 hour at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of LPS solution (final concentration of 100 ng/mL) to stimulate TNF-α production. For the negative control wells, add 10 µL of RPMI 1640 medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, centrifuge the plates at 400 x g for 10 minutes.

  • Collect the plasma supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

In Vitro Assay: Inhibition of PHA-Induced Human PBMC Proliferation

This assay determines the cytostatic or cytotoxic effects of the compounds on activated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation

  • Phytohemagglutinin (PHA)

  • This compound test compounds

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS and resuspend in complete RPMI 1640 medium.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of the test compound solutions at various concentrations. Include a vehicle control.

  • Add 50 µL of PHA solution (final concentration of 5 µg/mL) to stimulate proliferation. For unstimulated controls, add 50 µL of medium.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Alternatively, use a non-radioactive method like MTT or WST-1 assay to determine cell proliferation according to the manufacturer's protocol.

  • Calculate the percentage inhibition of proliferation for each compound concentration relative to the PHA-stimulated vehicle control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Mice

This is a standard and widely used model to assess the in vivo acute anti-inflammatory activity of compounds.

Materials:

  • Male BALB/c mice (or other suitable strain), 6-8 weeks old

  • Carrageenan (lambda, type IV)

  • This compound test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Plethysmometer

Protocol:

  • House the mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.

  • Fast the animals overnight before the experiment.

  • Administer the test compounds orally (or by another desired route) at various doses. The control group receives the vehicle only. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • One hour after compound administration, inject 50 µL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection) (Vt).

  • The increase in paw volume (edema) is calculated as the difference between the volume at time 't' and the initial volume (Edema = Vt - V₀).

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Visualizations

Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. While the precise mechanism for many this compound derivatives is still under investigation, their ability to reduce TNF-α production suggests a potential interaction with this pathway.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Genes Induces Transcription Compound This compound Derivative Compound->IKK Potential Inhibition

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound derivatives as anti-inflammatory agents.

In_Vitro_Workflow Start Start: Synthesized This compound Derivatives Assay1 LPS-induced TNF-α Production Assay (Human Whole Blood) Start->Assay1 Assay2 PHA-induced PBMC Proliferation Assay Start->Assay2 Data1 Measure TNF-α levels (ELISA) Assay1->Data1 Data2 Measure Cell Proliferation ([³H]-thymidine or MTT) Assay2->Data2 Analysis Data Analysis: Calculate % Inhibition / IC₅₀ Data1->Analysis Data2->Analysis Decision Identify Lead Compounds Analysis->Decision

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

Logical Relationship

The development of potent anti-inflammatory agents from a this compound scaffold often involves a logical progression from initial screening to lead optimization.

Logical_Relationship Scaffold This compound Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design Candidate Preclinical Candidate Optimization->Candidate

References

Green Synthesis of Schiff Bases from 5-Amino-3-methylisoxazole: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 5-amino-3-methylisoxazole represent a versatile class of compounds with significant potential in medicinal chemistry. Their synthesis through green chemistry principles, such as microwave and ultrasound-assisted methods or solvent-free conditions, offers environmentally benign alternatives to conventional synthetic routes. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, making them attractive candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the green synthesis and biological evaluation of these promising therapeutic agents.

Green Synthetic Approaches

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of Schiff bases from this compound, several eco-friendly methods have been successfully employed, offering advantages such as shorter reaction times, higher yields, and reduced solvent usage.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, often leading to a dramatic reduction in reaction time and an increase in product yield.[1]

Ultrasound-Assisted Synthesis (Sonochemistry)

The use of ultrasonic waves can enhance chemical reactivity through acoustic cavitation, providing a mechanical and chemical boost to the reaction. This method often results in higher yields and shorter reaction times under milder conditions.

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent, often with the aid of a green catalyst, minimizes the environmental impact of volatile organic compounds.

Table 1: Comparison of Green Synthesis Methods for Schiff Bases from this compound

Synthesis MethodCatalyst/ConditionsReaction TimeYield (%)Reference
Microwave-AssistedNone30 seconds90-95%[1]
Solvent-FreeN,N'-Dimethylethanolamine (DMEA)40 minutes93-95%[2]
Conventional RefluxMethanol2 hours80-85%[3]

Biological Applications

Schiff bases incorporating the this compound scaffold have demonstrated a range of biological activities, positioning them as promising leads for the development of new therapeutic agents.

Antimicrobial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The imine (-C=N-) group is thought to be crucial for their antimicrobial action.[6]

Anticancer Activity

Several studies have reported the cytotoxic effects of these Schiff bases against various cancer cell lines.[4][7] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The presence of phenolic moieties in many of these Schiff bases contributes to their ability to scavenge free radicals, a key factor in combating oxidative stress-related diseases.[2][4]

Table 2: Biological Activity Data of Representative this compound Schiff Bases

Compound IDBiological ActivityAssayResults (IC50 / Zone of Inhibition)Reference
SB-1 AnticancerMTTIC50: 64.05 µg/mL (MCF-7 cells)[4]
SB-2 AntioxidantDPPHIC50: 28.33 µM[3]
SB-3 AntibacterialAgar (B569324) Well DiffusionZone of Inhibition: 15 mm (S. aureus)[8]
SB-4 AntifungalAgar Well DiffusionZone of Inhibition: 12 mm (A. niger)[8]

Experimental Protocols

Green Synthesis of Schiff Bases (Microwave-Assisted Method)

This protocol describes a rapid and efficient synthesis of a Schiff base from this compound and a substituted salicylaldehyde (B1680747).

Materials:

  • This compound

  • Substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)

  • Domestic microwave oven

  • Ethanol (B145695)

  • Beaker (50 mL)

  • Stirring rod

Procedure:

  • In a 50 mL beaker, take equimolar amounts (e.g., 0.01 mol) of this compound and the substituted salicylaldehyde.

  • Mix the reactants thoroughly with a stirring rod.

  • Place the beaker in a domestic microwave oven and irradiate at a power of 160-800W for 30-90 seconds.[1][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold ethanol to the beaker and stir to precipitate the solid product.

  • Filter the product, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

  • Characterize the synthesized Schiff base using FT-IR, ¹H NMR, and Mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of the synthesized Schiff bases on a cancer cell line.[10][11]

Materials:

  • Synthesized Schiff base

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Schiff base in the culture medium.

  • Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is used to evaluate the free radical scavenging activity of the synthesized Schiff bases.[1][12]

Materials:

  • Synthesized Schiff base

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well plates

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare various concentrations of the Schiff base and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This protocol is a standard method to screen for the antimicrobial activity of the synthesized compounds.[13][14]

Materials:

  • Synthesized Schiff base

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile cork borer (6 mm)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Spread a standardized inoculum of the test microorganism over the agar surface.

  • Aseptically punch wells (6 mm in diameter) in the agar.

  • Prepare a solution of the Schiff base in DMSO (e.g., 1 mg/mL).

  • Add a defined volume (e.g., 100 µL) of the Schiff base solution, a standard antibiotic/antifungal, and DMSO (as a negative control) into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation cluster_data Data Analysis start This compound + Aromatic Aldehyde green_synthesis Green Synthesis (Microwave/Ultrasound/ Solvent-free) start->green_synthesis purification Purification & Characterization green_synthesis->purification antimicrobial Antimicrobial Assay (Agar Well Diffusion) purification->antimicrobial anticancer Anticancer Assay (MTT) purification->anticancer antioxidant Antioxidant Assay (DPPH) purification->antioxidant data_analysis Determine MIC/Zone of Inhibition, IC50 Values antimicrobial->data_analysis anticancer->data_analysis antioxidant->data_analysis

Caption: Experimental workflow for the green synthesis and biological evaluation of Schiff bases.

signaling_pathway cluster_ampk AMPK/mTOR Pathway cluster_apoptosis Apoptosis Pathway isoxazole_sb Isoxazole Schiff Base ampk AMPK isoxazole_sb->ampk activates bax Bax isoxazole_sb->bax upregulates bcl2 Bcl-2 isoxazole_sb->bcl2 downregulates mtor mTOR ampk->mtor inhibits caspases Caspases bax->caspases activates bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols: Synthesis of Isoxazolo[5,4-b]pyridines Using 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies outlined below leverage 5-amino-3-methylisoxazole as a key starting material and employ various synthetic strategies, including microwave-assisted and ultrasound-assisted one-pot reactions.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties. The synthesis of these compounds is therefore of great interest to medicinal chemists. This document details efficient and modern synthetic routes for the preparation of substituted isoxazolo[5,4-b]pyridines, providing researchers with the necessary information to replicate and adapt these methods for their specific research needs.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various isoxazolo[5,4-b]pyridine derivatives using different methodologies.

Table 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives [1][2]

Aromatic Aldehyde1,3-Dicarbonyl CompoundProductYield (%)
4-ChlorobenzaldehydeDimedone4-(4-chlorophenyl)-3,7,7-trimethyl-6,7,8-trihydroisoxazolo[5,4-b]quinolin-5(4H)-one79
4-MethylbenzaldehydeDimedone3,7,7-trimethyl-4-(p-tolyl)-6,7,8-trihydroisoxazolo[5,4-b]quinolin-5(4H)-one75
4-MethoxybenzaldehydeDimedone4-(4-methoxyphenyl)-3,7,7-trimethyl-6,7,8-trihydroisoxazolo[5,4-b]quinolin-5(4H)-one78
BenzaldehydeIndan-1,3-dione3-methyl-4-phenyl-5,10-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one90
4-ChlorobenzaldehydeIndan-1,3-dione4-(4-chlorophenyl)-3-methyl-5,10-dihydroindeno[1,2-e]isoxazolo[5,4-b]pyridin-5-one85
4-FluorobenzaldehydeTetronic acid6-(4-fluorobenzylidene)-3-methyl-6,7-dihydroisoxazolo[5,4-b]furan-5(4H)-one88

Table 2: Ultrasound-Assisted One-Pot Synthesis of Isoxazolo[5,4-b]pyridine Derivatives [2][3]

Aryl Glyoxal (B1671930)5-AminoisoxazoleMalononitrile (B47326)ProductYield (%)
PhenylglyoxalThis compoundMalononitrile5-amino-3-methyl-4-phenylisoxazolo[5,4-b]pyridine-6-carbonitrile92
4-ChlorophenylglyoxalThis compoundMalononitrile5-amino-4-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-6-carbonitrile95
4-MethylphenylglyoxalThis compoundMalononitrile5-amino-3-methyl-4-(p-tolyl)isoxazolo[5,4-b]pyridine-6-carbonitrile90
4-MethoxyphenylglyoxalThis compoundMalononitrile5-amino-4-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-6-carbonitrile88

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines[1]

This protocol describes a highly efficient one-pot synthesis of isoxazolo[5,4-b]pyridine derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone, indan-1,3-dione) (1.0 mmol)

  • This compound (1.0 mmol)

  • Glacial acetic acid

  • Ethyl acetate (B1210297)

  • Microwave-safe reaction vessel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and this compound (1.0 mmol).

  • Add a 1:1 mixture of glacial acetic acid and ethyl acetate as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired isoxazolo[5,4-b]pyridine product.

Protocol 2: Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines[2][3]

This protocol outlines a green and efficient synthesis of isoxazolo[5,4-b]pyridines using ultrasound irradiation.

Materials:

  • Aryl glyoxal (1.0 mmol)

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial acetic acid

  • Ultrasonic bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aryl glyoxal (1.0 mmol), this compound (1.0 mmol), and malononitrile (1.0 mmol) in glacial acetic acid.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Irradiate the mixture with ultrasound at a suitable frequency (e.g., 40 kHz) and power for 20-30 minutes at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazolo[5,4-b]pyridine derivative.

Biological Context and Signaling Pathways

Certain isoxazolo[5,4-b]pyridine analogs and related heterocyclic compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the STAT3, FLT3, and Aurora kinase pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[4] Inhibition of STAT3 is a promising strategy for cancer therapy.[5] Some isoxazole (B147169) derivatives have been shown to inhibit STAT3 signaling. The proposed mechanism involves the binding of the inhibitor to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent dimerization, a critical step for its activation and nuclear translocation.[4]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene (Proliferation, Survival) Nucleus->Gene Promotes Transcription Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->STAT3_active Inhibits Dimerization

STAT3 Signaling Pathway Inhibition
FLT3 and Aurora Kinase Signaling in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can become constitutively active, leading to uncontrolled proliferation of myeloid progenitor cells in AML.[6] Aurora kinases are essential for cell division, and their overexpression is common in various cancers. Dual inhibitors targeting both FLT3 and Aurora kinases have shown promise in overcoming resistance to single-agent FLT3 inhibitors.[7][8]

AML_Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor PI3K_Akt PI3K/Akt Pathway FLT3_Receptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK mut_FLT3 Mutated FLT3 (Constitutively Active) mut_FLT3->PI3K_Akt mut_FLT3->RAS_MAPK STAT5 STAT5 Pathway mut_FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Mitosis Mitosis Cell_Cycle Cell Cycle Progression Aurora_Kinase Aurora Kinase Cell_Cycle->Aurora_Kinase Aurora_Kinase->Mitosis Dual_Inhibitor Isoxazolo[5,4-b]pyridine Analog (Dual Inhibitor) Dual_Inhibitor->mut_FLT3 Inhibits Dual_Inhibitor->Aurora_Kinase Inhibits

FLT3 and Aurora Kinase Inhibition in AML

Experimental Workflow

The general workflow for the synthesis and evaluation of isoxazolo[5,4-b]pyridines is depicted below.

Workflow Reactants Reactants: - this compound - Aldehyde/Glyoxal - 1,3-Dicarbonyl/Malononitrile Synthesis One-Pot Synthesis (Microwave or Ultrasound) Reactants->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Screening (e.g., Anti-cancer assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

General Synthetic and Evaluation Workflow

References

Application Notes and Protocols for the Regioselective Synthesis of 5-Substituted Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2][3] Their synthesis, particularly with regiocontrol to obtain the desired 5-substituted isomer, is of significant interest. This document provides detailed protocols for the regioselective synthesis of 5-substituted aminoisoxazoles, primarily focusing on the highly efficient [3+2] cycloaddition reaction between nitrile oxides and α-cyanoenamines. Alternative synthetic strategies are also discussed.

Core Synthetic Strategy: [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines stands out as a robust and highly regioselective method for constructing the 5-aminoisoxazole scaffold.[1][2] This one-pot procedure is advantageous as the intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to directly yield the aromatic 5-aminoisoxazole product.[1][2] The α-cyanoenamines effectively serve as synthetic equivalents of aminoacetylenes in this reaction.[1][2]

The overall reaction scheme is as follows:

Caption: General scheme of the [3+2] cycloaddition for 5-aminoisoxazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of α-Cyanoenamine Precursors

α-Cyanoenamines are key starting materials for the [3+2] cycloaddition.[1] A general procedure for their synthesis from α-chloroacetaldehyde is provided below.[1][2][3]

Materials:

Procedure for 1-Morpholinoacrylonitrile Synthesis:

  • In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

  • A solid will form. Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from cyclohexane to yield the pure 1-morpholinoacrylonitrile.

Protocol 2: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

This protocol details the cycloaddition reaction. The primary variation lies in the in situ generation of the nitrile oxide. Three common methods are presented.

Materials:

  • α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)

  • Substituted hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

  • Triethylamine (TEA)

  • Toluene (B28343)

Procedure:

  • Dissolve the α-cyanoenamine (1.0 mmol) and the hydroxamoyl chloride (1.0 mmol) in toluene (20 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the mixture to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., diethyl ether).[3]

This method utilizes a primary nitroalkane as the nitrile oxide precursor.[2]

Materials:

  • α-Cyanoenamine

  • Primary nitroalkane (e.g., nitroethane)

  • Phenylisocyanate

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • Combine the α-cyanoenamine (1.0 mmol), primary nitroalkane (1.0 mmol), phenylisocyanate (1.1 mmol), and triethylamine (1.2 mmol) in toluene (20 mL).

  • Stir the mixture at room temperature overnight.

  • Cool the reaction mixture, then proceed with workup and purification as described in Method A.

A specific case of the Mukaiyama method for generating the simplest nitrile oxide (fulminic acid).[2]

Materials:

Procedure:

  • Combine the α-cyanoenamine (1.0 mmol), nitromethane (1.0 mmol), phenylisocyanate (1.1 mmol), and triethylamine (1.2 mmol) in toluene (20 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Heat the mixture to reflux and maintain for an additional 12 hours.

  • Cool the reaction mixture and purify as described in Method A.

Data Presentation

The yields of 5-aminoisoxazoles are dependent on the method used for nitrile oxide generation and the specific substrates.[2]

Table 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

EntryNitrile Oxide Precursor (R)Amine MoietyMethodProductYield (%)m.p. (°C)
1p-Cl-Ph-CCl=NOHMorpholineA1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine75137-138
2p-Cl-Ph-CCl=NOHPiperidineA1-[3-(4-Chlorophenyl)-isoxazol-5-yl]piperidine95110-111
3p-Cl-Ph-CCl=NOHPyrrolidineA1-[3-(4-Chlorophenyl)-isoxazol-5-yl]pyrrolidine70120-121
4CH3CH2NO2MorpholineB1-(3-Methyl-isoxazol-5-yl)morpholine8078-79
5CH3CH2NO2PiperidineB1-(3-Methyl-isoxazol-5-yl)piperidine8545-46
6CH3CH2NO2PyrrolidineB1-(3-Methyl-isoxazol-5-yl)pyrrolidine7858-59
7CH3NO2 / PhNCOMorpholineCN-phenyl-5-(morpholin-1-yl-)isoxazole-3-carboxamide64147-148
8CH3NO2 / PhNCOPiperidineCN-phenyl-5-(piperidin-1-yl-)isoxazole-3-carboxamide65164-165
9CH3NO2 / PhNCOPyrrolidineCN-phenyl-5-(pyrrolidin-1-yl-)isoxazole-3-carboxamide58185-186

Data compiled from Boukhari, et al. (2001).[2][3]

Reaction Mechanisms and Workflows

The regioselectivity of the cycloaddition is a key feature of this synthetic route. The mechanism involves the in situ formation of the nitrile oxide, followed by a concerted [3+2] cycloaddition with the enamine and a subsequent spontaneous elimination of HCN.[1]

mechanism cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Elimination precursor Hydroxamoyl Chloride (R-CCl=NOH) nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) precursor->nitrile_oxide -HCl base Base (Et3N) isoxazoline Isoxazoline Intermediate nitrile_oxide->isoxazoline enamine α-Cyanoenamine enamine->isoxazoline product 5-Aminoisoxazole isoxazoline->product -HCN HCN HCN

Caption: Mechanism: Nitrile oxide generation, cycloaddition, and elimination.

The general experimental workflow for the one-pot synthesis is summarized below.

workflow start Start dissolve Dissolve α-cyanoenamine and nitrile oxide precursor in toluene start->dissolve add_base Add base (e.g., TEA) to generate nitrile oxide in situ dissolve->add_base react Stir at room temperature (or heat if required) add_base->react workup Solvent removal and aqueous workup react->workup purify Purification by column chromatography or recrystallization workup->purify end End purify->end

References

Application Notes and Protocols: 5-Amino-3-methylisoxazole as a Precursor for Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel bioactive molecules derived from the versatile precursor, 5-amino-3-methylisoxazole. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate research and development in medicinal chemistry.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The isoxazole (B147169) ring system is a prominent feature in numerous clinically approved drugs, highlighting its importance in drug design. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines key applications and methodologies for leveraging this precursor in the discovery of novel bioactive agents.

Synthesis of Bioactive Molecules from this compound

A common and effective strategy for elaborating the this compound core is through the modification of its amino and carboxyl groups, particularly after its conversion to this compound-4-carboxylic acid. This intermediate can be readily converted into a variety of amides, which have shown significant biological activities.

General Workflow for Synthesis and Evaluation

The overall process for the synthesis and biological evaluation of novel bioactive molecules from this compound follows a structured workflow, from initial synthesis and characterization to comprehensive biological screening.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening s1 Synthesis of This compound-4-carboxylic acid s2 Amide Coupling with various amines s1->s2 s3 Purification and Characterization (NMR, MS) s2->s3 b1 Primary Screening (e.g., Antimicrobial, Anticancer) s3->b1 Test Compounds b2 Determination of Potency (MIC, IC50) b1->b2 b3 Mechanism of Action Studies b2->b3 d1 Lead Optimization b3->d1 Lead Compound Identification

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound-4-carboxylic Acid

This three-step protocol describes the synthesis of the key intermediate, this compound-4-carboxylic acid.[1]

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, mix triethyl orthoacetate and ethyl cyanoacetate (B8463686) in a 1:1 molar ratio.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Heat the mixture to 110°C while continuously removing the ethanol (B145695) formed during the reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% HCl solution.

Step 2: Preparation of Ethyl this compound-4-carboxylate

  • Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol.

  • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in ethanol.

  • Add the ethanolic solution of the starting material to the EtONa/NH₂OH·HCl mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol under reduced pressure.

  • Filter the obtained precipitate, wash with water, and dry.

Step 3: Preparation of this compound-4-carboxylic acid

  • Dissolve the ethyl this compound-4-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heat the mixture to 70°C.

  • After the reaction is complete, cool the mixture.

  • Acidify the solution to pH 4 by adding hydrochloric acid (HCl).

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.

Protocol 2: General Procedure for the Synthesis of Bioactive Amides

This protocol outlines the synthesis of amide derivatives from this compound-4-carboxylic acid.

  • To a solution of this compound-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure amide derivative.

Bioactivity Data Presentation

The following tables summarize the quantitative biological activity data for various isoxazole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Isoxazole Derivatives (Minimum Inhibitory Concentration - MIC)
Compound IDDerivative TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4d Quinazolinone-isoxazole0.012 (µM)--[2]
6d Quinazolinone-isoxazoline0.012 (µM)--[2]
4a Acridone-isoxazole-16.88-[3]
4e Acridone-isoxazole-19.01-[3]
178d N³, N⁵-di(substituted)isoxazole-3,5-diamine100117-[4]
178e N³, N⁵-di(substituted)isoxazole-3,5-diamine95110-[4]
178f N³, N⁵-di(substituted)isoxazole-3,5-diamine-95-[4]
StandardCloxacillin100120-[4]
StandardAmpicillin---[2]
StandardItraconazole---[2]

Note: Some MIC values were reported in µM and are indicated as such.

Table 2: Anticancer Activity of Isoxazole Derivatives (IC₅₀ Values)
Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 3,4-isoxazolediamideK562 (Leukemia)0.071[5]
2 3,4-isoxazolediamideK562 (Leukemia)0.018[5]
3 3,4-isoxazolediamideK562 (Leukemia)0.044[5]
4 3,4-isoxazolediamideK562 (Leukemia)0.070[5]
5 3,4-isoxazolediamideK562 (Leukemia)0.035[5]
2d Isoxazole-carboxamideHeLa (Cervical)15.48 (µg/mL)[6]
2d Isoxazole-carboxamideHep3B (Liver)~23 (µg/mL)[6]
2e Isoxazole-carboxamideHep3B (Liver)~23 (µg/mL)[6]
2a Isoxazole-carboxamideMCF-7 (Breast)39.80 (µg/mL)[6]

Note: Some IC₅₀ values were reported in µg/mL and are indicated as such.

Signaling Pathways and Mechanisms of Action

Several isoxazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Activity: Induction of Apoptosis

Many isoxazole-based anticancer agents function by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways.

G cluster_pathway Apoptosis Signaling Pathway isoxazole Isoxazole Derivative hsp90 HSP90 Inhibition isoxazole->hsp90 bax Bax Activation hsp90->bax bcl2 Bcl-2 Inhibition hsp90->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some isoxazole derivatives.[7][8]

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of certain isoxazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[9][10][11][12]

G cluster_pathway Anti-inflammatory Mechanism isoxazole Isoxazole Derivative cox COX Enzymes isoxazole->cox lox LOX Enzymes isoxazole->lox arachidonic_acid Arachidonic Acid arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Inhibition of COX and LOX pathways by anti-inflammatory isoxazole derivatives.[9][10][11][12]

Modulation of Other Key Signaling Pathways

Isoxazole derivatives have also been implicated in the modulation of other critical signaling pathways in cancer and inflammation, including the MAPK, PI3K/Akt, and NF-κB pathways.[13][14][15][16][17][18][19][20][21][22]

G cluster_pathways Modulation of Key Cellular Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway isoxazole Isoxazole Derivative mapk MAPK isoxazole->mapk pi3k PI3K/Akt isoxazole->pi3k nfkb NF-κB isoxazole->nfkb mapk_downstream Proliferation, Inflammation mapk->mapk_downstream pi3k_downstream Cell Survival, Growth pi3k->pi3k_downstream nfkb_downstream Inflammation, Immune Response nfkb->nfkb_downstream

Caption: Overview of key signaling pathways modulated by isoxazole derivatives.[13][14][15][16][17][18][19][20][21][22]

Biological Evaluation Protocols

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against microbial strains.[23]

  • Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth medium. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the isoxazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of isoxazole derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol 5: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

This protocol assesses the anti-inflammatory potential of isoxazole derivatives by measuring the inhibition of heat-induced protein denaturation.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

  • A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.

References

Application Notes and Protocols for the Characterization of 5-Amino-3-methylisoxazole Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Amino-3-methylisoxazole and its derivatives. Detailed protocols for key analytical methods are provided to ensure accurate and reproducible results in a research and development setting.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including sulfonamides and novel peptide mimics.[1][2] Its derivatives have shown a wide range of biological activities, making the precise characterization of these molecules essential for drug discovery and development.[1][2] This document outlines the application of various analytical techniques for the qualitative and quantitative analysis of this compound products.

Analytical Techniques

A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive characterization of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and its products, as well as for quantitative analysis. A reverse-phase method is commonly used for separation.

Workflow for HPLC Analysis of this compound Products

HPLC_Workflow cluster_system HPLC Instrumentation prep Sample Preparation hplc HPLC System prep->hplc Inject col C18 Column hplc->col det UV Detector col->det mob Mobile Phase mob->hplc data Data Acquisition & Analysis det->data Signal

Caption: General workflow for the analysis of this compound products by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS and tandem MS (MS/MS) are powerful tools for the identification of this compound derivatives and the characterization of their structures, including the analysis of impurities and degradation products. Electrospray ionization (ESI) is a common ionization technique for these compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its reaction products. Chemical shifts provide detailed information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized molecules. Characteristic absorption bands can confirm the presence of the isoxazole (B147169) ring, amino groups, and other functionalities.

Thermal Analysis

Thermal analysis techniques like melting point determination are crucial for characterizing the physical properties of this compound and its solid derivatives.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound and its derivatives.

Table 1: HPLC Parameters and Retention Times

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
This compoundNewcrom R1 (RP)Acetonitrile (B52724), Water, Phosphoric Acid1.0Not SpecifiedNot Specified[3]
This compoundExtend-C18 (4.6 x 250 mm, 5 µm)30% Acetonitrile, 70% Water (0.1% Formic Acid)0.5230Not Specified
H-EAAA-NH₂YMC-Pack RP C18 (4.6 x 250 mm, 5 μm)Gradient: 0-40% B in A1.02107.9[2]
H-AMIA-EAAA-NH₂**YMC-Pack RP C18 (4.6 x 250 mm, 5 μm)Gradient: 0-40% B in A1.02108.9[2]
H-PPPP-NH₂YMC-Pack RP C18 (4.6 x 250 mm, 5 μm)Gradient: 0-40% B in A1.02108.8[2]
H-AMIA-PPPP-NH₂**YMC-Pack RP C18 (4.6 x 250 mm, 5 μm)Gradient: 0-40% B in A1.021010.5[2]

*A = 0.1% TFA in water; B = 0.1% TFA in acetonitrile/H₂O, 4:1 **AMIA = 5-amino-3-methyl-isoxazole-4-carboxylic acid

Table 2: Mass Spectrometry Data (ESI-MS/MS)

Compound/FragmentParent Ion (m/z)Fragment Ions (m/z)Reference
Protonated Fmoc-AMIA-OH365.116Not Specified[1]
H-AMIA-DVYT-NH₂620.270502.192 (b₄ fragment)[1]
H-AMIA-EAAA-NH₂484.215396.151 (b₄), 325.123 (b₃), 254.076 (b₂), 143.044 (protonated AMIA), 125.035 (AMIA oxonium ion)[1]
H-AMIA-PPPP-NH₂530.276Not Specified[2]

Table 3: NMR Spectral Data (in CDCl₃, TMS as standard)

CompoundNucleusChemical Shift (δ, ppm)
This compound¹HNot specified in provided results
This compound¹³CNot specified in provided results

Table 4: FTIR Spectral Data

Functional GroupCharacteristic Absorption Bands (cm⁻¹)Reference
N-H stretch (primary amine)3400-3250 (two bands)
N-H bend (primary amine)1650-1580
C=N stretch (isoxazole ring)~1580
C-N stretch (aromatic amine)1335-1250
N-H wag (primary amine)910-665

Table 5: Physical Properties

CompoundMelting Point (°C)
This compound59-61
3-methyl-5-aminoisoxazole77-79

Experimental Protocols

Protocol for HPLC Analysis

Objective: To determine the purity of this compound products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sample of this compound or its derivative

Procedure:

  • Mobile Phase Preparation:

    • For isocratic elution, prepare a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[4]

    • For gradient elution, prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in 80% acetonitrile/20% water).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).[4]

    • Set the UV detection wavelength (e.g., 210 nm or 230 nm).[2][4]

  • Analysis: Inject a fixed volume of the prepared sample (e.g., 10 µL) into the HPLC system.[4]

  • Data Processing: Record the chromatogram and determine the retention time and peak area of the main component and any impurities. Calculate the purity based on the peak area percentage.

Protocol for NMR Sample Preparation

Objective: To prepare a sample for ¹H and ¹³C NMR analysis.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of this compound or its derivative

Procedure:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial.

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • Transfer the solution into an NMR tube using a Pasteur pipette.

  • Ensure the sample height in the NMR tube is sufficient for the instrument (typically around 4-5 cm).

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Protocol for FTIR Analysis (ATR Method)

Objective: To obtain an infrared spectrum of a solid sample.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solid sample of this compound or its derivative

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

  • Apply pressure to the sample using the ATR pressure arm.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal after the measurement.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid sample.

Materials:

  • Melting point apparatus

  • Capillary tubes (open at one end)

  • Solid sample of this compound or its derivative

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into the closed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observe the sample and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis of a this compound derivative and its subsequent characterization.

Workflow for Synthesis and Characterization of a this compound Peptide Derivative

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) coupling Peptide Coupling Reaction start->coupling peptide Resin-bound Peptide peptide->coupling cleavage Cleavage from Resin coupling->cleavage product Crude Peptide Derivative cleavage->product hplc_purify Preparative HPLC product->hplc_purify pure_product Purified Product hplc_purify->pure_product lcms LC-MS/MS Analysis pure_product->lcms nmr NMR Spectroscopy pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir final_char Structural Confirmation & Purity Assessment lcms->final_char nmr->final_char ftir->final_char

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-3-methylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include ethyl acetoacetate (B1235776), cyanoacetamide, hydroxylamine (B1172632) hydrochloride, and various nitrile compounds. One prevalent method involves the cyclization of a β-enaminonitrile intermediate, derived from the reaction of ethyl acetoacetate and cyanoacetamide, with hydroxylamine. Another approach utilizes the reaction of hydroxylamine with allenic or acetylenic nitriles.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incorrect pH: The pH of the reaction mixture, particularly during the cyclization step, is crucial. For syntheses involving nitrile compounds and hydroxyurea, maintaining a pH between 10.5 and 12.5 has been shown to significantly improve yields to over 90%.[1][2]

  • Suboptimal Temperature: Reaction temperature affects both the rate of reaction and the formation of byproducts. Ensure the temperature is controlled as specified in the protocol.

  • Impure Reagents: The purity of starting materials, especially the hydroxylamine and nitrile precursors, is critical. Impurities can lead to side reactions and lower the yield of the desired product.

  • Inefficient Cyclization: The ring-closure step to form the isoxazole (B147169) ring can be sensitive to reaction conditions. Inadequate mixing, incorrect stoichiometry of reagents, or the presence of water when not desired can hinder this step.

Q3: How can I minimize the formation of the 3-amino-5-methylisoxazole (B124983) isomer?

A3: The formation of the isomeric byproduct, 3-amino-5-methylisoxazole, is a common challenge. Controlling the reaction conditions is key to improving regioselectivity. For instance, in syntheses starting from nitrile compounds and hydroxyurea, maintaining the pH in the optimal range of 10.5-12.5 not only increases the yield of the desired 5-amino isomer but also significantly reduces the formation of the 3-amino impurity.[1][2] In other methods, such as the [3+2] cycloaddition of in situ generated nitrile oxides with alkynes, conducting the reaction at lower temperatures (e.g., 0 °C) can improve the regioselectivity.[3]

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound typically involves recrystallization or column chromatography. The choice of solvent for recrystallization depends on the specific impurities present but common solvents include ethanol (B145695), water, or mixtures thereof. For column chromatography, a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexane (B92381) is often effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect stoichiometry of reagents.Carefully re-check the molar ratios of your starting materials. Ensure accurate weighing and dispensing.
Inactive hydroxylamine.Use freshly opened or properly stored hydroxylamine hydrochloride. Its quality can degrade over time.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or HPLC.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature to minimize side reactions.
Presence of impurities in starting materials.Purify the starting materials before use. For example, distill liquid reagents and recrystallize solid reagents.
Incorrect pH during cyclization.Carefully monitor and adjust the pH of the reaction mixture, especially during the ring-closure step. For certain methods, a pH range of 10.5-12.5 is optimal.[1][2]
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture under reduced pressure.
Emulsion formation during workup.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Isomer Contamination Non-optimal reaction conditions.Adjust the reaction temperature and pH to favor the formation of the desired 5-amino isomer. Lowering the temperature can sometimes improve regioselectivity.[3]

Data on Yield Improvement

The following table summarizes the impact of pH on the yield of 3-amino-5-methylisoxazole, which can be indicative of conditions for the synthesis of the 5-amino isomer, as controlling pH is crucial for minimizing isomer formation.

pH RangeYield (%)Purity (less 5-AMI)
9 - 1070.9Lower
10.1 - 1379.5 - 85.6Higher
10.5 - 12.5 >90 Substantially free of 5-AMI [1][2]
13 - 1452.1Lower

Note: Data is for the synthesis of the 3-amino isomer, but highlights the critical role of pH in controlling isomer formation and maximizing yield.[1]

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-cyano-3-ethoxybut-2-enoate

This protocol is adapted from a method used for a derivative, 5-amino-3-methyl-isoxazole-4-carboxylic acid.[4][5]

  • Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1):

    • Mix triethyl orthoacetate with ethyl cyanoacetate (B8463686) (1:1 molar ratio) in a round-bottom flask.

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Heat the mixture to 110 °C and remove the ethanol formed during the reaction.

    • Cool the mixture, filter the precipitate, and wash it with a 10% HCl solution.

  • Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Intermediate P2):

    • Dissolve intermediate P1 in ethanol.

    • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

    • Add the solution of P1 to the EtONa/NH₂OH·HCl mixture.

    • Stir the reaction mixture for 24 hours at room temperature.

    • Evaporate the excess ethanol.

    • Filter the resulting precipitate, wash with water, and dry.

Protocol 2: Synthesis from Acetyl Acetonitrile (B52724)

This protocol is based on a patented method for a related isomer, 3-amino-5-methyl isoxazole, and highlights the initial steps that can be adapted.[6]

  • Preparation of Acetyl Acetonitrile:

    • Cool a tetrahydrofuran (B95107) (THF) solution of diisopropylamine (B44863) to below -30 °C.

    • Under a nitrogen atmosphere, add n-butyllithium in n-hexane dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to below -78 °C.

    • Add a solution of ethyl acetate and acetonitrile dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with 2N HCl to adjust the pH to 5-6.

    • Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate the solvent to obtain acetyl acetonitrile.

  • Cyclization with Hydroxylamine Hydrochloride:

    • React the obtained acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions. This step will yield a mixture of the desired this compound and its isomer. Further purification and optimization of reaction conditions (e.g., pH control as mentioned above) are necessary to isolate the desired product in high yield and purity.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A Ethyl Acetoacetate + Cyanoacetamide B β-Enaminonitrile Intermediate A->B Condensation D This compound B->D Cyclization C Hydroxylamine (NH2OH) C->D

Caption: A simplified reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Reagents Check_Purity->Purify Impure Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Pure Purify->Check_Stoichiometry Adjust_Stoichiometry Correct Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Conditions Review Reaction Conditions (Temp, pH, Time) Check_Stoichiometry->Check_Conditions Correct Adjust_Stoichiometry->Check_Conditions Optimize_Conditions Optimize Temp/pH/Time Check_Conditions->Optimize_Conditions Suboptimal End Yield Improved Check_Conditions->End Optimal Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

References

Technical Support Center: Scaling Up 5-Amino-3-methylisoxazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 5-Amino-3-methylisoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis.

Issue 1: Low Product Yield

Low yields are a significant concern when transitioning from laboratory to pilot or industrial scale. Several factors can contribute to this issue.

  • Incomplete Reaction: Reactions may not go to completion due to poor mixing, insufficient reaction time, or non-optimal temperature. At larger scales, ensuring uniform heat and mass transfer is critical.

  • Side Reactions: The formation of byproducts can become more pronounced at a larger scale. A common side reaction is the formation of the regioisomer, 3-Amino-5-methylisoxazole (B124983).

  • Sub-optimal pH: The pH of the reaction medium can significantly impact the yield. For the synthesis involving the reaction of nitrile compounds with hydroxyurea (B1673989), maintaining a pH between 10.5 and 12.5 has been shown to improve yields to over 90%.[1][2]

Troubleshooting Steps:

  • Optimize Mixing: Ensure the reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture.

  • Monitor Temperature Closely: Implement robust temperature control to prevent localized hot spots that can lead to decomposition or side reactions.

  • Control pH: For relevant synthesis routes, implement strict pH monitoring and control. The use of automated dosing systems for acid or base addition is recommended.[1]

  • Raw Material Quality: Verify the purity of starting materials, as impurities can interfere with the reaction.

Issue 2: Formation of Regioisomers

The formation of 3-Amino-5-methylisoxazole as a significant impurity is a common challenge that complicates purification and reduces the yield of the desired this compound.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the cyclization reaction.

  • pH Control: As mentioned, maintaining a specific pH range is crucial for minimizing the formation of the 3-amino isomer.[1][2]

Troubleshooting Steps:

  • Strict pH Control: This is the most critical parameter. Maintain the reaction pH between 10.5 and 12.5 to favor the formation of the desired isomer.[1][2]

  • Solvent Screening: Conduct small-scale experiments to evaluate the effect of different solvents on regioselectivity.

  • Temperature Optimization: Investigate the impact of reaction temperature on the isomer ratio and identify the optimal temperature for maximizing the yield of this compound.

Issue 3: Difficulties in Product Isolation and Purification

Isolating and purifying this compound at a large scale can be challenging due to its physical properties and the presence of impurities.

  • Crystallization Issues: The product may not crystallize easily, or it may form a solid that is difficult to filter and wash.

  • Co-precipitation of Impurities: Impurities, particularly the 3-amino isomer, may co-precipitate with the product, leading to low purity.

  • Solvent Discoloration: During the synthesis of subsequent products like sulfamethoxazole, impurities in the 3-amino-5-methylisoxazole can cause discoloration of the solvent, which is problematic for solvent recovery and reuse in a continuous process.[3] A purification step involving treatment with an aqueous caustic solution followed by distillation can mitigate this issue.[3]

Troubleshooting Steps:

  • Optimize Crystallization Conditions: Experiment with different solvents, cooling profiles, and seeding strategies to improve the crystallization process.

  • Recrystallization: If the initial purity is low, a recrystallization step may be necessary.

  • Caustic Wash: Treat the crude product with an aqueous caustic solution (e.g., sodium hydroxide) and distill the aqueous phase before extraction to remove impurities that cause solvent discoloration in downstream processes.[3]

  • Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be costly and time-consuming at a large scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of this compound?

A1: Several routes exist, but a common industrial approach involves the reaction of a nitrile compound with hydroxyurea in an alkaline medium.[1][2] Another method starts from ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride. The choice of route often depends on the availability and cost of raw materials, as well as safety and environmental considerations.

Q2: How can I monitor the progress of the reaction at a large scale?

A2: In-process monitoring can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Key safety considerations include:

  • Handling of Hazardous Reagents: Many of the starting materials and intermediates can be toxic or corrosive. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area.

  • Exothermic Reactions: Some reaction steps may be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent thermal runaway.

  • Pressure Build-up: Be aware of the potential for pressure build-up, especially in closed systems, and ensure appropriate pressure relief devices are in place.

Q4: What are the typical yields and purity levels I can expect at an industrial scale?

A4: With optimized conditions, particularly with strict pH control in the nitrile-hydroxyurea route, yields can exceed 90%.[1] Purity after initial isolation is typically in the range of 98-99%, which can be further improved by recrystallization if necessary. A Chinese patent reports a yield of 79% with an HPLC purity of 98.8% for the synthesis of 3-amino-5-methylisoxazole.[4] While this is for the isomer, it provides a relevant benchmark.

Data Presentation

Table 1: Effect of pH on Yield and Impurity Formation in the Synthesis of 3-Amino-5-methylisoxazole

pH RangeYield of 3-Amino-5-methylisoxazoleThis compound Impurity
< 10.1Significantly lowerIncreased formation
10.1 - 13.0HighSubstantially free
10.5 - 12.5> 90%Minimal
> 13.0Sharp drop in yieldIncreased formation

Source: Adapted from Patent CA1301766C[1]

Table 2: Comparison of Lab-Scale Synthesis Results for 3-Amino-5-methylisoxazole

Starting MaterialsSolventCatalyst/ReagentReaction TimeTemperatureYieldPurityReference
Ethyl acetate (B1210297), Acetonitrile, p-toluenesulfonyl hydrazide, Hydroxylamine hydrochlorideTetrahydrofurann-BuLi, Potassium carbonateMultiple steps-78°C to 65°C79%98.8% (HPLC)CN107721941B[4]
2,3-dibromobutyronitrile, HydroxyureaMethanol/WaterSodium hydroxide (B78521)< 4 hoursReflux> 90%HighCA1301766C[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole via Nitrile and Hydroxyurea (Pilot Scale)

This protocol is adapted from the process described in patent CA1301766C.[1]

Materials:

  • 2,3-dibromobutyronitrile (or other suitable nitrile precursor)

  • Hydroxyurea

  • Sodium hydroxide (50% aqueous solution)

  • Methanol

  • Water

  • Ethyl acetate (for extraction)

Procedure:

  • Preparation of Hydroxyurea Solution: In a suitable reactor, prepare an aqueous solution of hydroxyurea.

  • Reaction Setup: Charge the reactor with a solution of the nitrile precursor in methanol.

  • Reaction Execution: Under vigorous stirring, add the hydroxyurea solution to the nitrile solution.

  • pH Control: Maintain the pH of the reaction mixture strictly between 10.5 and 12.5 by the controlled addition of a 50% sodium hydroxide solution.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically less than 4 hours).

  • Work-up: Upon completion, cool the reaction mixture.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Concentrate the organic phase and isolate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3-Amino-5-methylisoxazole.

Protocol 2: Purification of 3-Amino-5-methylisoxazole to Prevent Solvent Discoloration

This protocol is based on the purification method described in patent US3536729A.[3]

Materials:

  • Crude 3-Amino-5-methylisoxazole

  • Aqueous sodium hydroxide solution (10-90%)

  • Methylene (B1212753) chloride (for extraction)

Procedure:

  • Caustic Treatment: To the reaction mixture containing crude 3-amino-5-methylisoxazole, add an aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to a temperature between 80°C and 120°C for approximately 30-60 minutes.

  • Distillation: Distill off the aqueous phase.

  • Extraction: Cool the remaining mixture and extract the 3-amino-5-methylisoxazole with methylene chloride.

  • Isolation: Concentrate the organic phase to recover the purified product.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Start: Reagent Preparation reaction Reaction: - Temperature Control - pH Monitoring - Agitation start->reaction monitoring In-Process Monitoring (HPLC/TLC) reaction->monitoring workup Work-up: - Quenching - Phase Separation reaction->workup Reaction Complete monitoring->reaction Adjust Parameters extraction Extraction with Organic Solvent workup->extraction purification Purification: - Caustic Wash - Crystallization/Recrystallization extraction->purification analysis Final Product Analysis (HPLC, NMR, etc.) purification->analysis end End: Pure this compound analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_reaction_completion Check Reaction Completion (HPLC/TLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes optimize_conditions Optimize: - Reaction Time - Temperature - Mixing incomplete->optimize_conditions end Yield Improved optimize_conditions->end check_impurities Analyze for Impurities (Isomers, Byproducts) complete->check_impurities impurities_present Significant Impurities Found check_impurities->impurities_present Yes no_major_impurities No Major Impurities check_impurities->no_major_impurities No optimize_selectivity Optimize: - pH Control - Solvent - Temperature impurities_present->optimize_selectivity optimize_selectivity->end check_isolation Review Isolation/Purification Procedure no_major_impurities->check_isolation isolation_issue Product Loss During Work-up check_isolation->isolation_issue Yes optimize_isolation Optimize: - Extraction - Crystallization isolation_issue->optimize_isolation optimize_isolation->end

Caption: A logical decision-making flowchart for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Amino-3-methylisoxazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Discoloration of the final product (yellow to orange-brown crystals) Presence of colored impurities from the synthesis process. Conventional crystallization may not effectively remove these impurities.[1]- Caustic Wash: Treat the crude product with an aqueous caustic solution (e.g., 10% sodium hydroxide), followed by distillation of the aqueous phase and extraction of the product.[1] - Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before hot filtration.
Low Yield After Purification - Inappropriate recrystallization solvent: The compound may be too soluble in the chosen solvent at room temperature. - Product loss during transfers: Multiple transfer steps can lead to significant material loss. - Incomplete precipitation/crystallization: The solution may not be sufficiently cooled or concentrated.- Solvent Screening: Test different solvents or solvent mixtures to find one where the product is highly soluble when hot and poorly soluble when cold. Ethanol (B145695) and benzene (B151609) have been used for recrystallization.[2] - Minimize Transfers: Plan your purification workflow to reduce the number of times the material is transferred between vessels. - Optimize Crystallization: Ensure the solution is cooled for an adequate amount of time (e.g., in an ice bath) to maximize crystal formation. If the solution is too dilute, carefully evaporate some solvent.
Presence of Isomeric Impurity (e.g., 3-Amino-5-methylisoxazole) The synthesis conditions may favor the formation of the undesired isomer.- Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating isomers with different polarities. A common mobile phase is a gradient of n-Hexane and Ethyl Acetate (B1210297). - pH control during synthesis: In some synthetic routes, maintaining a specific pH range (e.g., 10.1 to 13) can minimize the formation of the 5-amino isomer.
Broad Melting Point Range of Purified Product The product is still impure and contains residual starting materials, intermediates, or by-products.- Repeat Purification: A second purification step (e.g., recrystallization or column chromatography) may be necessary. - Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
Oiling Out During Recrystallization The crude product is melting before it dissolves in the hot solvent, or the solution is becoming supersaturated above the compound's melting point.- Use a larger volume of solvent: This can help to fully dissolve the compound at the solvent's boiling point. - Use a lower boiling point solvent system: This can prevent the compound from melting before it dissolves.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The two primary purification techniques for this compound are recrystallization and silica gel column chromatography.[2] A caustic wash followed by extraction is also a documented method, particularly for removing discoloration.[1]

Q2: What are some potential impurities in crude this compound?

A2: Potential impurities can arise from the starting materials, intermediates, and side-products of the synthesis. Depending on the synthetic route, these may include:

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Benzene and ethanol have been reported as effective solvents for the recrystallization of this compound.[1][2] A thorough solvent screen is always recommended to find the optimal solvent or solvent system for your specific crude material.

Q4: What is a typical mobile phase for silica gel column chromatography of this compound?

A4: A common mobile phase for the purification of isoxazole (B147169) derivatives by silica gel column chromatography is a gradient system of n-Hexane and Ethyl Acetate. The polarity is gradually increased by increasing the percentage of ethyl acetate to elute the compound from the column.

Q5: How can I monitor the purity of this compound during purification?

A5: The purity of this compound can be monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly check the separation of the desired compound from impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A C18 column with a mobile phase of acetonitrile and water is often used.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 85-87 °C) is indicative of high purity.[6]

  • Spectroscopic Methods (NMR, IR, MS): To confirm the structure and identify any remaining impurities.

Quantitative Data Summary

The following table summarizes quantitative data from various purification and synthesis experiments for this compound.

Method Yield Purity (HPLC) Reference
Synthesis followed by recrystallization from benzene63.2%Not Reported[2]
Synthesis via hydrazone intermediate79%98.8%[3]
Synthesis via hydrazone intermediate (alternative solvent)80%98.9%[3]

Detailed Experimental Protocols

Recrystallization from Benzene

This protocol is based on a literature procedure.[2]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold benzene to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Silica Gel Column Chromatography

This is a general protocol for the purification of an isoxazole derivative.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in n-hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a low polarity mixture of n-hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Decision_Tree start Crude this compound discolored Is the product discolored? start->discolored isomeric_impurity Isomeric impurity suspected? discolored->isomeric_impurity No caustic_wash Perform Caustic Wash & Extraction discolored->caustic_wash Yes recrystallization Perform Recrystallization isomeric_impurity->recrystallization No column_chromatography Perform Column Chromatography isomeric_impurity->column_chromatography Yes caustic_wash->isomeric_impurity end_product Pure this compound recrystallization->end_product column_chromatography->end_product

Caption: Decision tree for selecting a purification technique.

Recrystallization_Workflow cluster_0 Recrystallization Process dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool Solution hot_filter->cool collect Collect Crystals by Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry

References

Common side products in 5-Amino-3-methylisoxazole synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-methylisoxazole. Our aim is to help you identify and avoid common side products to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are typically regioisomers and dimers of reaction intermediates. Specifically, you may encounter:

  • 3-Amino-5-methylisoxazole (B124983): This is a common regioisomeric impurity, particularly in syntheses involving cyclocondensation reactions. Its formation is often influenced by the reaction conditions and the nature of the starting materials.

  • Furoxans: In synthetic routes that utilize in situ generated nitrile oxides, dimerization of the nitrile oxide intermediate can lead to the formation of furoxan byproducts. This is more likely to occur at higher concentrations of the nitrile oxide.[1][2]

  • Amidoxime (B1450833) and Amide Intermediates: In syntheses starting from nitriles and hydroxylamine (B1172632), incomplete cyclization can result in the presence of amidoxime intermediates. Additionally, amide byproducts may form depending on the reaction conditions.

Q2: How can I distinguish between this compound and its regioisomer, 3-Amino-5-methylisoxazole?

A2: Spectroscopic methods are essential for distinguishing between these isomers.

  • NMR Spectroscopy (¹H and ¹³C): The chemical shifts of the methyl group and the isoxazole (B147169) ring protons/carbons will differ due to their different electronic environments. A careful analysis of the spectra, potentially including 2D NMR techniques like HMBC and HSQC, can provide unambiguous structural confirmation.

  • Chromatographic Techniques: Techniques like HPLC and GC can often separate the two isomers, allowing for their individual detection and quantification. Developing a suitable chromatographic method is crucial for monitoring reaction progress and assessing final product purity.

Q3: Are there any general recommendations for improving the regioselectivity of the synthesis?

A3: Yes, several factors can be optimized to favor the formation of the desired this compound isomer:

  • Choice of Synthetic Route: Some synthetic methods are inherently more regioselective than others. For instance, the [3+2] cycloaddition of a nitrile oxide with an appropriate enamine can be highly regioselective.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve regioselectivity in many cases, particularly in cycloaddition reactions.

  • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the ratio of regioisomers. It is advisable to screen different solvents to find the optimal conditions for your specific reaction.

  • Catalyst/Base: The choice of catalyst or base can play a critical role in directing the cyclization to the desired product. For example, in cyclocondensation reactions, the use of specific Lewis acids or bases can control the regiochemical outcome.

Troubleshooting Guides

Issue 1: Presence of the 3-Amino-5-methylisoxazole Regioisomer

Cause: The formation of the undesired 3-amino-5-methylisoxazole isomer is a common challenge in cyclocondensation reactions where the cyclization can occur at two different sites of an intermediate.

Solutions:

  • Modify Reaction Conditions:

    • Temperature Control: Experiment with running the reaction at a lower temperature. This can often enhance the kinetic preference for the formation of one regioisomer over the other.

    • Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents may favor a different regioisomeric outcome compared to polar solvents.

  • Purification:

    • Column Chromatography: Utilize silica (B1680970) gel column chromatography to separate the two isomers. A carefully selected eluent system is key to achieving good separation.

    • Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, recrystallization can be an effective purification method.[3][4]

ParameterCondition ACondition BOutcome
Reaction Type CyclocondensationCyclocondensationFormation of regioisomers
Temperature Room Temperature0 °CHigher regioselectivity often observed at lower temperatures
Solvent Ethanol (B145695)ToluenePolarity can influence the isomeric ratio
Issue 2: Formation of Furoxan Side Products

Cause: Furoxans are formed by the dimerization of nitrile oxide intermediates, which are common in [3+2] cycloaddition routes to isoxazoles.[1][2] This side reaction is favored at high concentrations of the nitrile oxide.

Solutions:

  • Slow Addition/High Dilution:

    • Add the precursor for the nitrile oxide (e.g., a hydroxamoyl chloride and base) slowly to the reaction mixture containing the dipolarophile. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

    • Conduct the reaction under high dilution conditions.

  • In Situ Generation: Ensure that the nitrile oxide is generated in situ in the presence of the enamine or alkyne to be reacted with, so that it is consumed as it is formed.

ParameterCondition ACondition BOutcome
Reactant Concentration HighLow (High Dilution)Reduced furoxan formation at lower concentrations
Addition Rate of Precursor RapidSlowMinimized dimerization with slow addition

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation of 3-Oxobutanenitrile (B1585553) with Hydroxylamine

This method involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity can be an issue, potentially yielding the 3-amino isomer as a side product.

Materials:

  • 3-Oxobutanenitrile (acetoacetonitrile)

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (B78521) (for workup)

Procedure:

  • Dissolve hydroxylamine hydrochloride in ethanol in a round-bottom flask.

  • Add the base portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Slowly add a solution of 3-oxobutanenitrile in ethanol to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat, monitoring the progress by TLC.

  • After completion, neutralize the reaction with hydrochloric acid.

  • Evaporate the solvent under reduced pressure.

  • Take up the residue in water and adjust the pH with a sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to separate it from any isomeric impurity.

Visualizations

Reaction_Pathway cluster_main Main Synthetic Pathway cluster_side1 Side Product Formation (Regioisomer) cluster_side2 Side Product Formation (Dimerization) Start 3-Oxobutanenitrile + Hydroxylamine Intermediate Amidoxime Intermediate Start->Intermediate Reaction Product This compound Intermediate->Product Cyclization Side_Intermediate Alternative Cyclization Intermediate->Side_Intermediate Undesired Pathway Side_Product_1 3-Amino-5-methylisoxazole Side_Intermediate->Side_Product_1 Nitrile_Oxide Nitrile Oxide Intermediate (from alternative routes) Side_Product_2 Furoxan Nitrile_Oxide->Side_Product_2 Dimerization Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (NMR, HPLC, etc.) Start->Analysis Check_Purity Is Purity > 95%? Analysis->Check_Purity Product_OK Product is Pure Check_Purity->Product_OK Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Isomer Regioisomer Detected Identify_Impurity->Isomer Isomer Furoxan Furoxan Detected Identify_Impurity->Furoxan Furoxan Other Other Impurities Identify_Impurity->Other Other Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent/Catalyst Isomer->Optimize_Conditions Optimize_Concentration Modify Reaction Setup: - Slow Addition - High Dilution Furoxan->Optimize_Concentration Purification Purification: - Column Chromatography - Recrystallization Other->Purification Optimize_Conditions->Start Optimize_Concentration->Start Purification->Analysis

References

Overcoming low reactivity of the amino group in 5-Amino-3-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA). The focus is on overcoming the characteristically low reactivity of its 5-amino group in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group of this compound-4-carboxylic acid so unreactive?

A1: The low nucleophilicity of the 5-amino group is primarily due to a combination of two key factors:

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent carboxylic acid group. This interaction reduces the availability of the lone pair of electrons on the nitrogen atom, which is necessary for it to act as a nucleophile.

  • Resonance Delocalization: The lone pair of electrons on the amino group is delocalized into the isoxazole (B147169) ring system. This resonance stabilization further decreases the electron density on the nitrogen atom, rendering it less nucleophilic. It has been noted that the amino group exhibits a partial imidic character due to this electron delocalization.

Troubleshooting Guide

Problem 1: My acylation/amide coupling reaction with this compound-4-carboxylic acid is failing or showing very low yield under standard conditions.

Cause: Standard acylation or peptide coupling conditions are often insufficient to overcome the low nucleophilicity of the amino group in AMIA. For instance, attempts to prepare the Fmoc-protected derivative using typical reaction conditions have been shown to be unsuccessful.

Solutions:

  • Utilize High-Energy Activation Methods: For solid-phase peptide synthesis (SPPS), ultrasonic agitation has been demonstrated to be effective where classical methods fail. While microwave-assisted synthesis was attempted, it led to the degradation of the AMIA molecule.

  • Employ Potent Activating Agents: While not extensively documented for AMIA specifically, the use of highly reactive coupling reagents can be explored. Reagents such as HATU, HBTU, and PyBOP are known to facilitate difficult amide bond formations.

  • Consider Alternative Synthetic Routes: If direct acylation of the amino group is not feasible, consider derivatizing the carboxylic acid first and then attempting the coupling reaction under more forcing conditions.

Problem 2: I am attempting to perform an N-alkylation on the amino group, but the reaction is not proceeding.

Cause: The same factors that hinder acylation—intramolecular hydrogen bonding and resonance—also significantly reduce the reactivity of the amino group towards alkylating agents. It has been observed that the amino group of AMIA and its derivatives generally remains nonreactive with alkyl donors.

Solutions:

  • Use of Stronger Bases and More Reactive Alkylating Agents: To deprotonate the amino group and increase its nucleophilicity, a very strong base might be required. However, care must be taken to avoid side reactions with the carboxylic acid moiety. The use of highly reactive alkylating agents, such as alkyl triflates, could be cautiously explored.

  • Protecting Group Strategy: It may be necessary to first protect the carboxylic acid group (e.g., as an ester) to prevent unwanted side reactions and then attempt the N-alkylation under more forcing conditions.

Data Presentation

The following table summarizes the outcomes of different approaches to acylating the amino group of this compound-4-carboxylic acid, highlighting the challenge of its low reactivity.

Method/ConditionAcylating AgentResultYield (%)Reference
Classical Solid-Phase SynthesisFmoc-Ala-OH with standard coupling reagentsNo product observed~0%
Ultrasonic Agitation (Solid-Phase)Fmoc-Ala-OHProduct formation confirmed by MS/MSNot Quantified
Typical Fmoc Protection ConditionsFmoc-Cl or Fmoc-OSuUnreactive~0%

Experimental Protocols

Protocol 1: Acylation of the Amino Group on a Solid-Phase Support via Ultrasonic Agitation

This protocol describes the successful coupling of an amino acid (Fmoc-Ala-OH) to the N-terminus of a peptide chain that has been modified with AMIA, as demonstrated in solid-phase peptide synthesis.

Materials:

  • Peptidyl-resin with N-terminal AMIA (e.g., AMIA-PPPPP-RINK)

  • Fmoc-Ala-OH (3 equivalents)

  • HATU (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF (N,N-Dimethylformamide)

  • Ultrasonic bath

Procedure:

  • Swell the peptidyl-resin with the N-terminal AMIA in DMF.

  • In a separate vessel, pre-activate the Fmoc-Ala-OH by dissolving it in DMF with HATU and DIPEA.

  • Add the activated amino acid solution to the resin.

  • Place the reaction vessel in an ultrasonic bath and sonicate for 15 minutes.

  • Remove the vessel, drain the reaction solution, and wash the resin with DMF.

  • Repeat the coupling cycle (steps 3-5) a total of six times to ensure complete reaction.

  • After the final coupling, wash the resin thoroughly with DMF, followed by DCM (Dichloromethane), and dry under vacuum.

  • Confirm the successful coupling using mass spectrometry analysis of a cleaved sample.

Visualizations

Caption: Successful experimental workflow for acylating the amino group of AMIA.

Stability issues of 5-Amino-3-methylisoxazole derivatives under microwave irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-3-methylisoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during microwave-assisted synthesis and reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields and multiple spots on my TLC when running a microwave reaction with a this compound derivative. What could be the cause?

A1: Low yields and the appearance of multiple products often indicate decomposition of the starting material or desired product. The this compound core, particularly with certain substituents, can be susceptible to degradation under microwave irradiation due to localized high temperatures. One documented instance is the decreased stability of this compound-4-carboxylic acid, which was observed to be unstable during microwave irradiation due to the heat generated.[1]

Q2: What are the likely degradation pathways for my isoxazole (B147169) compound under microwave heating?

A2: The high energy input from microwave irradiation can lead to thermal decomposition. The primary degradation pathway for isoxazoles involves the cleavage of the weak N-O bond, which can lead to ring-opening. This process can generate reactive intermediates like vinylnitrenes, which may then rearrange into other heterocyclic systems (such as oxazoles) or fragment into smaller molecules like nitriles and carbonyl compounds. While this reactivity can be harnessed for specific synthetic purposes, it is a common source of undesired byproducts when simple functionalization is the goal.

Q3: Are all this compound derivatives unstable under microwave conditions?

A3: No, stability is highly dependent on the specific molecular structure and the reaction conditions. For example, the microwave-assisted synthesis of Schiff bases from 3-amino-5-methyl isoxazole and various salicylaldehydes proceeds in very high yields (90-95%) with extremely short reaction times (30 seconds), significantly outperforming conventional heating methods. This suggests that derivatives without strongly electron-withdrawing groups or substituents prone to elimination may exhibit good stability.

Q4: My reaction involves this compound-4-carboxylic acid and is failing under microwave irradiation. What alternative methods can I use?

A4: For heat-sensitive substrates like this compound-4-carboxylic acid, ultrasonic agitation is a proven alternative to microwave heating.[1] Ultrasonication provides energy to the reaction mixture through acoustic cavitation, often at lower bulk temperatures than microwave synthesis, which can preserve the integrity of thermally sensitive molecules. A detailed protocol for this method is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Low Yield and Suspected Decomposition During a Microwave-Assisted Amide Coupling

You are attempting to couple a molecule to the amino group of a this compound derivative using a microwave reactor and are observing a low yield of the desired product along with several unidentified byproducts.

Troubleshooting Workflow

G sub Mix Reactants: 3-Amino-5-methyl isoxazole (0.01M) Salicylaldehyde (0.01M) mw Microwave Irradiation (30-45 seconds) sub->mw monitor Monitor by TLC mw->monitor workup Cool & Recrystallize monitor->workup product Final Schiff Base (Yield: 90-95%) workup->product G start Begin Synthesis with This compound Derivative check Is the derivative This compound- 4-carboxylic acid OR known to be thermally sensitive? start->check mic Microwave-Assisted Synthesis (See Protocol 1) check->mic No ultra Ultrasonic-Assisted Synthesis (See Protocol 2) check->ultra Yes end Achieve Target Product mic->end ultra->end

References

Troubleshooting low solubility of 5-Amino-3-methylisoxazole in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-methylisoxazole, focusing on challenges related to its low solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: What are the initial recommended steps for dissolving this compound?

Due to its limited aqueous solubility, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.[1] Dimethyl Sulfoxide (DMSO) is a common choice for this purpose.[1] For a structurally similar compound, 3-Amino-5-methylisoxazole, a solubility of 55 mg/mL has been reported in DMSO.[1]

Q3: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental medium. Why did this happen?

This phenomenon, known as "solvent-shifting," is a common issue when diluting a concentrated organic stock solution of a poorly soluble compound into an aqueous medium.[4] The final concentration of the compound in your aqueous medium likely exceeded its thermodynamic solubility limit, causing it to precipitate.[1][4]

Q4: Are there any quick methods to improve the solubility of this compound for initial screening experiments?

For preliminary experiments, using a co-solvent like DMSO in the final aqueous medium can be a rapid way to enhance solubility.[4] It is crucial to keep the final concentration of the organic solvent low (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts.[1] Additionally, gentle warming (e.g., to 37°C) or sonication can aid in dissolution, but caution should be exercised as excessive heat can degrade the compound.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in aqueous experimental setups.

Problem 1: The compound is not dissolving in the chosen solvent.
  • Initial Assessment:

    • Visual Inspection: Look for any visible solid particles, cloudiness, or film in the solution.[1]

    • Microscopic Examination: If you are uncertain, place a small drop of the solution on a microscope slide and check for the presence of crystals.[1]

  • Potential Causes and Solutions:

    • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound.

      • Solution: As direct aqueous solubility is low, prepare a high-concentration stock solution in an organic solvent like DMSO.[1]

    • Insufficient Solubilization Energy: The compound may require energy to dissolve completely.

      • Solution: Try gentle warming of the solution to 37°C or using a sonicator bath for 5-10 minutes to facilitate dissolution.[1] Be cautious with heat to prevent compound degradation.[1]

    • Compound Purity: Impurities present in the compound can negatively impact its solubility.

      • Solution: Ensure you are using a high-purity grade of this compound. If impurities are suspected, purification may be necessary if feasible.[1]

Problem 2: The compound precipitates out of solution after dilution in aqueous media (e.g., cell culture medium, PBS).
  • Initial Assessment:

    • Observe Timing of Precipitation: Note whether the precipitation occurs immediately upon dilution or over a period of time.[1]

    • Check Final Concentration: Verify if the final concentration of the compound exceeds its solubility limit in the aqueous medium.[1]

  • Potential Causes and Solutions:

    • Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous medium is too high.

      • Solution 1: Lower the Final Concentration: If your experimental design permits, reduce the final working concentration of the compound.[1]

      • Solution 2: Prepare a More Concentrated Stock: Create a more concentrated initial stock solution in the organic solvent. This allows for the addition of a smaller volume to the aqueous medium, keeping the final organic solvent concentration to a minimum.[1]

    • Interaction with Media Components: Components within the experimental medium, such as salts or proteins, can sometimes interact with the compound and cause it to precipitate.

      • Solution: When diluting the stock solution, add it to the medium dropwise while vortexing or gently mixing. This ensures rapid and even dispersion, which can help prevent localized high concentrations and subsequent precipitation.[1]

Data Presentation

Table 1: Solubility Data for this compound and a Structurally Similar Compound.

CompoundSolventSolubilityNotes
This compound Chloroform (B151607)Slightly SolubleQualitative data.[2][3]
MethanolSlightly SolubleQualitative data.[2][3]
WaterNo data available
3-Amino-5-methylisoxazole (structurally similar)DMSO55 mg/mLSonication is recommended. This data should be used as a guideline.[1]
WaterSoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general guideline for preparing a stock solution. The final concentration may be adjusted based on experimental needs.

Materials:

  • This compound (Molecular Weight: 98.10 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 0.981 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 100 µL of anhydrous DMSO to the tube.

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C.[1]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[6][7]

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Equilibrate: Tightly cap the vial and place it on a shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Undissolved Solid: After the incubation period, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute and Quantify: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.

  • Calculate Solubility: The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Solubility of this compound start Start: Low Solubility Observed check_solvent Is an organic stock solution (e.g., DMSO) being used? start->check_solvent prepare_stock Prepare a concentrated stock solution in DMSO. check_solvent->prepare_stock No check_precipitation Does precipitation occur upon dilution in aqueous media? check_solvent->check_precipitation Yes prepare_stock->check_precipitation dissolution_complete Compound Dissolved Successfully check_precipitation->dissolution_complete No troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes lower_concentration Lower final working concentration. troubleshoot_precipitation->lower_concentration dropwise_addition Add stock solution dropwise with vortexing. troubleshoot_precipitation->dropwise_addition use_cosolvent Consider a co-solvent in the final medium (e.g., <0.5% DMSO). troubleshoot_precipitation->use_cosolvent check_purity Verify compound purity. troubleshoot_precipitation->check_purity aid_dissolution Apply gentle warming (37°C) or sonication. troubleshoot_precipitation->aid_dissolution

Caption: A workflow diagram for troubleshooting low solubility issues.

References

Optimization of coupling conditions for 5-Amino-3-methylisoxazole in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 5-Amino-3-methylisoxazole into peptide chains.

Troubleshooting Guide

Low coupling efficiency and the formation of side products are common hurdles when working with sterically hindered and electron-deficient amino compounds like this compound. The following guide addresses specific issues you may encounter during your experiments.

Observation Potential Cause Recommended Solutions
Incomplete coupling detected by Kaiser test (positive test after coupling) 1. Steric Hindrance: The methyl group at position 3 and the isoxazole (B147169) ring itself can sterically hinder the approach of the activated carboxylic acid. 2. Reduced Nucleophilicity: The electron-withdrawing nature of the isoxazole ring decreases the nucleophilicity of the 5-amino group, making it less reactive.[1]1. Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amines. Urionium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC).[2][3] Phosphonium (B103445) salts like PyAOP and PyBOP are also excellent choices. 2. Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent. 3. Increased Equivalents: Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). 4. Extended Reaction Time: Prolong the coupling time to several hours or even overnight to allow the reaction to proceed to completion.
Presence of deletion sequences lacking the this compound residue in the final product Inefficient Activation/Coupling: The activation of the incoming Fmoc-amino acid may be suboptimal, or the coupling itself is too slow, leading to a significant portion of the resin-bound peptide not reacting.1. Pre-activation: Ensure complete activation of the Fmoc-amino acid with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin. 2. Optimize Base: In cases of severe steric hindrance, a stronger, non-nucleophilic base might be beneficial. However, for racemization-prone amino acids, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine should be considered.[3] 3. Higher Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve coupling efficiency, but this should be done cautiously as it can also increase the risk of side reactions, including racemization.
Formation of side products, such as guanidinylation of the isoxazole amine Excess Coupling Reagent: Uronium/aminium coupling reagents (e.g., HATU, HBTU) can react with the free amino group of this compound to form a guanidinium (B1211019) byproduct, which terminates the chain.[4]1. Stoichiometry Control: Use a slight excess of the carboxylic acid component in relation to the coupling reagent. 2. Pre-activation: A short period of pre-activation of the carboxylic acid before adding it to the amine component can minimize direct reaction of the coupling reagent with the amine.[4]
Low yield after cleavage and purification 1. Aggregation: Peptide sequences containing hydrophobic or sterically demanding residues can aggregate on the solid support, preventing efficient reagent access. 2. Poor Solubility: The final peptide containing the isoxazole moiety may have poor solubility in standard purification solvents.1. Solvent Choice: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the coupling mixture to disrupt secondary structures. 2. Modifying Synthesis Strategy: For problematic sequences, consider incorporating pseudoproline dipeptides or using a different resin type (e.g., a PEG-based resin) to improve solvation.

Quantitative Data: Comparison of Coupling Reagents for Hindered Couplings

The selection of an appropriate coupling reagent is critical for successfully incorporating sterically hindered and electron-deficient residues like this compound. The following table summarizes the general performance of various reagents for such challenging couplings, with representative yields based on literature for sterically demanding amino acids.

Coupling Reagent Additive Typical Yield for Hindered Couplings (%) Racemization Risk Notes
HATU None (contains HOAt moiety)95 - 99LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[2][3]
HCTU None (contains 6-Cl-HOBt moiety)93 - 98LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[3]
COMU None (contains OxymaPure moiety)94 - 99Very LowExcellent performance comparable to HATU. Based on the non-explosive OxymaPure, it is a safer alternative to HOBt/HOAt-based reagents.[3]
PyBOP None90 - 98LowA reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases.
DIC / HOAt HOAt90 - 96LowHOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.
DIC / OxymaPure OxymaPure92 - 97Very LowOxymaPure significantly enhances the efficiency of the carbodiimide (B86325) DIC and is highly effective at suppressing racemization.[3]
DIC / HOBt HOBtLower (variable)ModerateGenerally less effective for severely hindered couplings. May require double coupling and longer reaction times.

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency with sterically demanding couplings like that of this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin containing the this compound.

  • Reaction Monitoring: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction's completion using the Kaiser test. If the test remains positive, consider a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Coupling via Acyl Fluoride (B91410) for Extremely Hindered Systems

For exceptionally challenging couplings where even potent uronium salts are insufficient, the in-situ generation of an acyl fluoride can be effective.[1]

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Acyl Fluoride Generation: In a separate vessel, dissolve the protected carboxylic acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected amine on the resin.

  • Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and gentle heating may be required.

  • Washing: Upon completion, wash the resin as described in the HATU protocol.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction start Start with Peptide-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 add_activated_aa Add Activated AA to Resin wash1->add_activated_aa aa Fmoc-AA-OH preactivate Pre-activate (1-5 min) aa->preactivate reagents Coupling Reagent (e.g., HATU) + Base (DIPEA) reagents->preactivate preactivate->add_activated_aa couple Agitate (2-4h) add_activated_aa->couple kaiser_test Kaiser Test couple->kaiser_test kaiser_test->add_activated_aa Positive (Double Couple) wash2 Wash with DMF/DCM kaiser_test->wash2 Negative end Coupling Complete wash2->end

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

troubleshooting_logic start Incomplete Coupling? reagent Using a standard reagent (e.g., DIC/HOBt)? start->reagent Yes double_couple Perform a double coupling with fresh reagents reagent->double_couple Yes potent_reagent Switch to a more potent reagent (HATU, HCTU, COMU) reagent->potent_reagent No still_incomplete1 Still incomplete? double_couple->still_incomplete1 still_incomplete1->potent_reagent Yes complete Coupling Complete still_incomplete1->complete No still_incomplete2 Still incomplete? potent_reagent->still_incomplete2 optimize_conditions Optimize Conditions: - Increase equivalents - Extend reaction time - Increase temperature still_incomplete2->optimize_conditions Yes still_incomplete2->complete No optimize_conditions->complete

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" residue to couple in peptide synthesis?

A1: this compound presents two main challenges: steric hindrance from the methyl group and the isoxazole ring, and reduced nucleophilicity of the amino group due to the electron-withdrawing properties of the heterocyclic ring.[1] Both factors slow down the coupling reaction, requiring more potent reagents and optimized conditions for efficient incorporation.

Q2: What are the most effective coupling reagents for incorporating this compound?

A2: For difficult couplings involving residues like this compound, high-reactivity coupling reagents are recommended. Generally, uronium/aminium salts and phosphonium salts are more effective than standard carbodiimide reagents. Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most efficient.[2][3]

Q3: Can I use standard coupling protocols for this compound?

A3: Standard protocols are often insufficient for achieving high coupling efficiency with this residue. It is typically necessary to employ optimized conditions, which may include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, and potentially performing a double coupling.

Q4: What is the role of the base in the coupling reaction, and which one should I use?

A4: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these couplings. However, in cases where there is a significant risk of racemization of the activated amino acid, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.[3]

Q5: My peptide containing this compound is showing poor solubility. What can I do?

A5: Poor solubility can be an issue with peptides containing hydrophobic or rigid, planar structures like the isoxazole ring. During synthesis, switching from DMF to NMP can help. For the final, cleaved peptide, solubility can often be improved by dissolving it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding an aqueous buffer. The pH of the final solution can also significantly impact solubility.

References

Managing exothermic reactions in the synthesis of 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Amino-3-methylisoxazole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Rapid, Uncontrolled Temperature Increase (Exothermic Event)

An unexpected and rapid rise in temperature is a critical issue that can lead to a runaway reaction, posing significant safety risks.

Potential Cause Troubleshooting Steps
Inadequate Cooling 1. Immediately ensure the cooling system (e.g., ice bath, cryostat) is operational and at the target temperature.2. Increase the efficiency of cooling by improving surface area contact and agitation.3. If the temperature continues to rise, proceed to the emergency quenching protocol.
Reagent Addition Rate Too High 1. Immediately stop the addition of the reagent.2. Vigorously stir the reaction mixture to ensure homogeneity and efficient heat transfer to the cooling medium.3. Once the temperature is stabilized and within the desired range, resume addition at a significantly reduced rate.
Incorrect Reagent Concentration 1. Stop all reagent addition.2. If safe to do so, dilute the reaction mixture with a pre-chilled, inert solvent to reduce the concentration of reactants.
Localized Hotspots Due to Poor Mixing 1. Ensure the stirring mechanism is functioning correctly and the stir rate is adequate for the reaction volume and viscosity.2. Check for any solid materials that may have settled at the bottom of the reactor.

Emergency Protocol: Quenching a Runaway Reaction

This protocol should be initiated immediately if a thermal runaway is suspected.

Step Action
1. Alert Immediately alert all personnel in the vicinity and the lab supervisor.
2. Stop Reagents Cease the addition of all reagents to the reaction vessel.
3. Maximize Cooling Apply maximum cooling to the reactor. This may involve adding dry ice or other cooling agents to the external cooling bath.
4. Quench If the temperature continues to rise, introduce a pre-determined and tested quenching agent (e.g., a cold, inert solvent or a suitable acidic/basic solution) slowly into the reaction mixture to halt the reaction. The choice of quencher is critical and must not exacerbate the exotherm.
5. Evacuate If the reaction cannot be brought under control, evacuate the area immediately and follow emergency shutdown procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of an impending thermal runaway in the synthesis of this compound?

A1: Key indicators include a sudden and accelerating rate of temperature increase that is unresponsive to cooling, a rapid rise in pressure within the reaction vessel, and noticeable changes in the reaction mixture's color or viscosity, along with the evolution of gas.

Q2: At what stage of the synthesis is an exothermic reaction most likely to occur?

A2: The cyclization step, particularly when reacting precursors with hydroxylamine (B1172632), is often exothermic.[1][2] The initial mixing of reagents, especially if one is highly concentrated, can also generate significant heat.

Q3: What are the recommended cooling methods for this synthesis?

A3: For laboratory-scale synthesis, an ice-water bath or a dry ice-acetone bath is typically sufficient. For larger-scale reactions, a cryostat or a reactor with a cooling jacket is recommended to maintain precise temperature control.

Q4: How can I prevent exothermic events from occurring?

A4: Key preventative measures include:

  • Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate.

  • Adequate Cooling: Ensure your cooling system is robust enough to handle the potential heat output of the reaction.

  • Proper Agitation: Maintain vigorous and consistent stirring to ensure even temperature distribution.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

  • Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.

Q5: What quantitative data should I be aware of?

Quantitative Parameters for a Synthetic Route

The following table outlines key parameters for a known synthetic route to a related compound, 3-Amino-5-methylisoxazole, which can serve as a reference.[3]

Parameter Value Significance
Reaction Temperature 65-90 °CMaintaining this range is crucial for optimal yield and safety.[3]
pH 10-12 (final adjustment)pH can influence reaction rate and selectivity.[3]
Heat of Reaction (ΔHrxn) Not specified in literature; must be determined experimentally (e.g., via calorimetry)Essential for assessing the total energy that will be released and for designing adequate cooling capacity.
Adiabatic Temperature Rise (ΔTad) Not specified in literature; calculable from ΔHrxn and heat capacityPredicts the maximum temperature the reaction could reach in the absence of cooling, a key indicator of runaway potential.

Experimental Protocols

Protocol 1: Temperature Monitoring and Control during Cyclization

This protocol describes the critical steps for managing the temperature during the exothermic cyclization stage.

  • Setup:

    • Equip the reaction vessel with a magnetic stirrer, a dropping funnel for reagent addition, a nitrogen inlet, and a calibrated thermometer or thermocouple placed directly in the reaction mixture.

    • Immerse the reaction vessel in a cooling bath (e.g., ice-water) on a magnetic stir plate.

  • Procedure:

    • Charge the reaction vessel with the initial reagents and solvent, and begin stirring.

    • Cool the mixture to the desired starting temperature (e.g., 0-5 °C) before commencing the addition of the final reagent (e.g., hydroxylamine solution).

    • Add the final reagent dropwise from the dropping funnel over a prolonged period.

    • Continuously monitor the internal temperature of the reaction.

    • Adjust the addition rate to maintain the temperature within the desired range (e.g., not exceeding 10 °C above the initial temperature).

    • If the temperature begins to rise rapidly, immediately stop the addition and apply more efficient cooling.

    • Once the addition is complete, continue to stir the reaction at the controlled temperature for the specified duration.

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling Efficiency stop_addition->max_cooling check_stirring Verify Adequate Stirring max_cooling->check_stirring temp_stabilized Temperature Stabilizes? check_stirring->temp_stabilized resume_slowly Resume Addition at a Slower Rate temp_stabilized->resume_slowly Yes quench Initiate Emergency Quenching Protocol temp_stabilized->quench No continue_monitoring Continue Monitoring resume_slowly->continue_monitoring shutdown Follow Emergency Shutdown Procedures quench->shutdown

Caption: Troubleshooting workflow for an exothermic event.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion setup Assemble Reactor with Cooling Bath charge Charge Initial Reagents setup->charge cool Cool to Start Temperature charge->cool add_reagent Slow, Dropwise Addition of Final Reagent cool->add_reagent monitor Continuously Monitor Temperature add_reagent->monitor adjust Adjust Addition Rate to Control Temperature monitor->adjust stir Stir at Controlled Temperature monitor->stir Addition Complete adjust->add_reagent Maintain Control workup Proceed to Work-up stir->workup

Caption: Experimental workflow for controlled synthesis.

References

Validation & Comparative

A Comparative Guide to 5-Amino-3-methylisoxazole and 3-Amino-5-methylisoxazole in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials. Among the myriad of building blocks utilized in MCRs, amino-substituted heterocycles play a pivotal role. This guide provides an in-depth comparison of two isomeric amino-methylisoxazoles, 5-amino-3-methylisoxazole and 3-amino-5-methylisoxazole (B124983), in the context of their reactivity and utility in multicomponent reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the appropriate isomer for their synthetic endeavors.

Executive Summary

Experimental evidence strongly indicates that This compound is a significantly more versatile and reactive component in a variety of multicomponent reactions compared to its isomer, 3-amino-5-methylisoxazole . The latter often exhibits lower reactivity or fails to participate in reactions where the 5-amino isomer performs effectively. This difference in reactivity is attributed to electronic and steric factors, as well as the stability of the 3-amino isomer in acidic conditions commonly employed in MCRs.

Comparative Reactivity and Performance

Three-Component Reactions with Aldehydes and Active Methylene Compounds

A substantial body of research highlights the successful application of this compound in three-component reactions with various aromatic aldehydes and C-H acids like dimedone, indan-1,3-dione, and N-aryl-3-oxobutanamides. These reactions, often facilitated by microwave irradiation or ultrasonication, lead to the synthesis of diverse heterocyclic scaffolds such as isoxazolo[5,4-b]pyridines and quinolines.

In stark contrast, the multicomponent condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and pyruvic acid has been reported to be ineffective.[1] Furthermore, attempts to use 3-amino-5-methylisoxazole in reactions with aldehydes and barbituric or Meldrum's acid did not yield the expected heterocyclic products. The instability of 3-amino-5-methylisoxazole in acidic media presents a significant limitation for its use in many MCR protocols.[1]

However, a notable exception is the successful three-component reaction of 3-amino-5-methylisoxazole with α-ketoglutaric acid and aromatic aldehydes, which provides a viable route to isoxazolylpyrrolones.

Quantitative Data Presentation

The following tables summarize the performance of each isomer in representative multicomponent reactions.

Table 1: Multicomponent Reactions of this compound

AldehydeC-H AcidProductConditionsYield (%)Reference
4-Cl-C6H4CHODimedone4-(4-chlorophenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-5(1H)-oneMW, 120 °C, 10 min85[2]
4-MeO-C6H4CHOIndan-1,3-dione4-(4-methoxyphenyl)-3-methyl-4,5-dihydroindeno[1,2-b]isoxazolo[5,4-e]pyridin-5-oneMW, 120 °C, 8 min90[2]
SalicylaldehydeN-(p-tolyl)-3-oxobutanamide2-hydroxy-N-(p-tolyl)-4-(3-methylisoxazol-5-ylamino)-4H-chromene-3-carboxamideUltrasound, rt, 2h78[2]

Table 2: Multicomponent Reaction of 3-Amino-5-methylisoxazole

AldehydeC-H AcidProductConditionsYield (%)Reference
4-Cl-C6H4CHOα-Ketoglutaric acid2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acidEtOH, reflux, 6h65[3]
4-MeO-C6H4CHOα-Ketoglutaric acid[4-hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acidEtOH, reflux, 6h72[3]
C6H5CHOα-Ketoglutaric acid[4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acidEtOH, reflux, 6h78[3]

Ugi and Passerini Reactions: A Theoretical Perspective

The Ugi and Passerini reactions are cornerstone four- and three-component reactions, respectively, that are invaluable in combinatorial chemistry and drug discovery. To date, the application of this compound or 3-amino-5-methylisoxazole as the amine component in these specific reactions is not well-documented in the scientific literature. However, based on the known mechanisms of these reactions, we can propose the expected transformations.

The Ugi Four-Component Reaction

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.

Ugi_Reaction cluster_product Product R1CHO Aldehyde Ugi_Product α-Acylamino Amide Derivative R1CHO->Ugi_Product Amine This compound Amine->Ugi_Product R2COOH Carboxylic Acid R2COOH->Ugi_Product R3NC Isocyanide R3NC->Ugi_Product

Caption: Proposed Ugi four-component reaction with this compound.

The Passerini Three-Component Reaction

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. While the amine is not a direct component, a subsequent aminolysis of the ester could involve the aminoisoxazole. A more direct involvement would be in a Ugi-type reaction.

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 4-Aryl-3,7,7-trimethyl-4,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-5(1H)-ones (using this compound)[2]

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) in a 1:1 mixture of acetic acid and ethyl acetate (B1210297) (5 mL) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 120 °C for 10 minutes. After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: hexane-ethyl acetate) to afford the desired product.

General Procedure for the Synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids (using 3-Amino-5-methylisoxazole)[3]

A mixture of 3-amino-5-methylisoxazole (1 mmol), an aromatic aldehyde (1 mmol), and α-ketoglutaric acid (1 mmol) in ethanol (B145695) (10 mL) is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

Mechanistic Insights

The difference in reactivity between the two isomers can be rationalized by considering the electronic properties of the isoxazole (B147169) ring and the position of the amino group.

Reactivity_Comparison cluster_5_amino This compound cluster_3_amino 3-Amino-5-methylisoxazole node5 Amino group at C5 nucleophilicity5 Higher nucleophilicity of exocyclic amine node5->nucleophilicity5 stability5 Greater stability in acidic media node5->stability5 reaction5 Successful MCRs nucleophilicity5->reaction5 stability5->reaction5 comparison Leads to different reactivity profiles reaction5->comparison node3 Amino group at C3 nucleophilicity3 Lower nucleophilicity of exocyclic amine node3->nucleophilicity3 instability3 Instability in acidic media node3->instability3 reaction3 Limited MCR success / Ineffective nucleophilicity3->reaction3 instability3->reaction3 reaction3->comparison

Caption: Factors influencing the differential reactivity of the two isomers.

In this compound, the amino group is positioned at C5, which is electronically more favorable for participating as a nucleophile in the initial steps of many MCRs. Conversely, the electronic environment of the amino group at the C3 position in 3-amino-5-methylisoxazole, coupled with its noted instability in acidic conditions, renders it a less suitable candidate for a wide range of multicomponent reactions.

Conclusion

For researchers engaged in the synthesis of diverse heterocyclic libraries through multicomponent reactions, This compound represents a more robust and versatile building block. Its demonstrated reactivity across a spectrum of reaction partners and conditions makes it a reliable choice for generating molecular complexity. While 3-amino-5-methylisoxazole has shown utility in specific contexts, its application is significantly more limited due to its lower reactivity and instability. This guide serves to inform the strategic selection of these isomers, enabling more efficient and successful synthetic outcomes in drug discovery and development programs.

References

A Tale of Two Rings: Isoxazole and Oxazole Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The five-membered aromatic heterocycles, isoxazole (B147169) and oxazole (B20620), stand as privileged scaffolds in the landscape of medicinal chemistry. As isomers, they share the same molecular formula (C₃H₃NO) but differ in the arrangement of their nitrogen and oxygen atoms, a subtle distinction that imparts unique physicochemical and pharmacological properties.[1] This guide provides a comprehensive, data-driven comparison of these two critical moieties to inform rational drug design and development.

Physicochemical Properties: A Study in Contrasts

The seemingly minor positional difference of the heteroatoms in isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) leads to significant variations in their electronic character, influencing their interactions within biological systems. Isoxazole's adjacent nitrogen and oxygen atoms result in a higher dipole moment and weaker basicity compared to the more separated arrangement in oxazole. These differences can profoundly impact a drug candidate's solubility, receptor binding, and pharmacokinetic profile.

PropertyIsoxazoleOxazole
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)
Molecular Formula C₃H₃NOC₃H₃NO
Molar Mass 69.06 g/mol 69.06 g/mol
pKa of Conjugate Acid -3.00.8
Dipole Moment ~3.0 D~1.7 D
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.

Synthesis of Isoxazole and Oxazole Scaffolds

The construction of isoxazole and oxazole rings can be achieved through a variety of synthetic routes, with the choice of method often depending on the desired substitution pattern and the nature of the available starting materials.

Isoxazole Synthesis: The most prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and an alkyne or alkene. This method is highly versatile and allows for a wide range of substituents to be incorporated.

Oxazole Synthesis: A classic and widely used method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. Other methods include the reaction of α-haloketones with amides (Cook-Heilbron synthesis) and the van Leusen reaction.

Metabolic Stability and Pharmacokinetics

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Both isoxazole and oxazole rings are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. However, the inherent properties of each ring can influence their metabolic stability. The weaker N-O bond in the isoxazole ring can make it more prone to reductive cleavage under certain physiological conditions.

While comprehensive head-to-head comparative data is sparse, case studies suggest that the isoxazole scaffold can sometimes confer a more favorable metabolic profile. For instance, in the development of Zika virus inhibitors, an isoxazole-containing compound demonstrated better metabolic stability compared to its oxazole counterpart.

Below is a table summarizing pharmacokinetic data for representative approved drugs containing isoxazole and oxazole scaffolds.

DrugScaffoldTargetHalf-life (t½)Bioavailability
Sulfamethoxazole IsoxazoleDihydropteroate synthase~10 hours~100%
Leflunomide IsoxazoleDihydroorotate dehydrogenase~2 weeks (active metabolite)~80%
Valdecoxib IsoxazoleCOX-2~8-11 hoursNot available
Oxaprozin OxazoleCOX-1/COX-2~42-50 hours~95%
Clozapine (contains an oxazole derivative)Multiple neurotransmitter receptors~12 hours~27-47%

Role in Drug Design and Structure-Activity Relationships (SAR)

Both isoxazole and oxazole are considered bioisosteres, meaning they can be interchanged in a drug molecule to modulate its properties without drastically altering its primary biological activity. This strategy is often employed to improve potency, selectivity, and pharmacokinetic parameters. The choice between an isoxazole and an oxazole can significantly impact the structure-activity relationship (SAR) of a series of compounds. The different electronic and steric properties of the two rings can lead to distinct binding interactions with the target protein.

For example, isoxazole-containing compounds have been successfully developed as inhibitors of Janus kinases (JAKs) and p38 mitogen-activated protein kinase (MAPK), key players in inflammatory signaling pathways. The nitrogen atom of the isoxazole ring can act as a crucial hydrogen bond acceptor in the hinge region of these kinases.

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

Materials:

Procedure:

  • To a solution of the aldoxime and terminal alkyne in the chosen solvent system, add CuSO₄·5H₂O and sodium ascorbate.

  • Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3,5-disubstituted isoxazole.

Synthesis of 2,5-Disubstituted Oxazole via Robinson-Gabriel Synthesis

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Acetic anhydride

Procedure:

  • To a solution of the 2-acylamino-ketone in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to 80-100°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Metabolic Stability Assay

Materials:

  • Test compound (isoxazole or oxazole analog)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

  • Add the test compound (typically at a final concentration of 1 µM) to the microsome suspension and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis start Starting Materials isoxazole Isoxazole Analog start->isoxazole [3+2] Cycloaddition oxazole Oxazole Analog start->oxazole Robinson-Gabriel physchem Physicochemical Properties isoxazole->physchem metabolism Metabolic Stability (in vitro) isoxazole->metabolism activity Biological Activity (IC50/EC50) isoxazole->activity oxazole->physchem oxazole->metabolism oxazole->activity pkpd PK/PD Modeling metabolism->pkpd sar SAR Analysis activity->sar sar->pkpd

Caption: Experimental workflow for the comparative analysis of isoxazole and oxazole analogs.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor Isoxazole-based JAK Inhibitor inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway illustrating the inhibitory action of an isoxazole-based compound.

p38_mapk_pathway stress Stress Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK stress->mapkkk mkk MKK3/6 mapkkk->mkk Activation p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream Activation response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Oxazole-based p38 Inhibitor inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway illustrating the inhibitory action of an oxazole-based compound.

Conclusion

Both isoxazole and oxazole scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is nuanced and context-dependent, relying on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties of the final drug candidate. While isoxazoles are more prevalent in FDA-approved drugs, suggesting potential advantages in certain contexts, the oxazole ring continues to be a key component in numerous successful therapeutic agents. A thorough understanding of their comparative profiles, as outlined in this guide, is essential for the continued development of novel and effective medicines.

References

Efficacy of 5-Amino-3-methylisoxazole Derivatives in In-Vitro Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro biological efficacy of various 5-Amino-3-methylisoxazole derivatives. The data presented is collated from multiple studies to offer a comprehensive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound derivatives from various in-vitro assays. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative 1MCF-7 (Breast)43.4[1]
This compound Derivative 2MDA-MB-231 (Breast)35.1[1]
This compound Derivative 3A549 (Lung)5.988[1]
This compound Derivative 4HeLa (Cervical)17.31[2]
This compound Derivative 5SW-480 (Colon)>100[2]
This compound Derivative 6HT-29 (Colon)37.76[3]
This compound Derivative 7BxPC-3 (Pancreatic)30.15[3]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit key inflammatory mediators and enzymes.

Derivative/CompoundAssayTargetIC50 (µM)Reference
5-Methylisoxazole DerivativeCOX-2 InhibitionCOX-20.55[4]
5-Methylisoxazole Derivative5-LOX Inhibition5-LOX0.46[5]
5-AminoindazoleCOX-2 InhibitionCOX-212.32[3]
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Derivative/CompoundBacterial StrainMIC (µM)Reference
5-Methylisoxazole-3-carboxamide Derivative 1M. tuberculosis H37Rv3.125[6]
5-Methylisoxazole-3-carboxamide Derivative 2M. tuberculosis H37Rv6.25[6]
5-Methylisoxazole-3-carboxamide Derivative 3Bacillus subtilis6.25[6]
5-Methylisoxazole-3-carboxamide Derivative 4Escherichia coli6.25[6]
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine DerivativeS. aureus (ATCC 6538)37.9 - 113.8[7]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth directly in the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway modulated by this compound derivatives in inflammation and a general workflow for in-vitro anticancer screening.

experimental_workflow cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis compound_prep Compound Preparation (this compound derivatives) treatment Treatment of Cells with Derivatives compound_prep->treatment cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50

General workflow for in-vitro anticancer screening.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mediators Inflammatory Mediators cluster_inhibitor Inhibition stimulus e.g., LPS, Carrageenan membrane Cell Membrane stimulus->membrane cox2 COX-2 membrane->cox2 nfkb NF-κB Pathway membrane->nfkb prostaglandins Prostaglandins cox2->prostaglandins tnf TNF-α nfkb->tnf il6 IL-6 nfkb->il6 inhibitor This compound Derivative inhibitor->cox2 Inhibits inhibitor->nfkb Inhibits

Potential anti-inflammatory mechanism of action.

References

Navigating Isoxazole Scaffolds: A Comparative Guide to Alternatives for 5-Amino-3-methylisoxazole in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminoisoxazole Building Blocks in the Synthesis of Novel Therapeutics.

The 5-amino-3-methylisoxazole moiety is a well-established and valuable building block in medicinal chemistry, frequently incorporated into a variety of bioactive compounds. However, the exploration of alternative isoxazole-based scaffolds can unlock novel structure-activity relationships (SAR), leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of key alternatives to this compound, focusing on their synthesis, performance in generating bioactive compounds, and the underlying biological pathways they modulate.

Executive Summary

This guide highlights the following key alternative building blocks to this compound:

  • 3-Amino-5-methylisoxazole (B124983): As a primary regioisomer, it offers a different vector for substituent placement, which can significantly impact target engagement and physicochemical properties.

  • 3,4-Disubstituted-5-aminoisoxazoles: These scaffolds provide a platform for creating cis-restricted analogues of bioactive molecules, influencing their conformational rigidity and interaction with target proteins.

  • Other Substituted Aminoisoxazoles: The isoxazole (B147169) core allows for diverse substitution patterns, enabling fine-tuning of electronic and steric properties.

We will delve into a comparative analysis of these alternatives through the lens of two important classes of anticancer agents: VEGFR-2 Kinase Inhibitors and Tubulin Polymerization Inhibitors .

Comparative Analysis of Building Block Performance

The choice of the aminoisoxazole starting material can profoundly influence the synthetic route and the biological activity of the final compound. The following tables summarize quantitative data for the synthesis and activity of representative bioactive compounds derived from this compound and its alternatives.

Table 1: Synthesis of Regioisomeric Aminoisoxazoles
Building BlockSynthetic MethodKey ReagentsReaction ConditionsTypical YieldReference
This compound CyclocondensationEthyl acetoacetate, Hydroxylamine (B1172632) hydrochloridepH > 8, 100°CGood
3-Amino-5-methylisoxazole CyclocondensationAcetonitrile (B52724), Ethyl acetate (B1210297), p-Toluenesulfonyl hydrazide, Hydroxylamine7 < pH < 8, ≤45°C78%
Table 2: Performance in VEGFR-2 Kinase Inhibitor Synthesis
Starting Building BlockTarget CompoundSynthetic StepsOverall YieldVEGFR-2 IC50Reference
3-Amino-5-methylisoxazole A-73 (a urea (B33335) derivative)4Not explicitly reportedNot explicitly reported, but potent
This compound Isoxazole-based urea3~70%20 nMPatent literature
Table 3: Performance in Tubulin Polymerization Inhibitor Synthesis
Starting Building BlockTarget CompoundKey ReactionYieldTubulin Polymerization IC50Reference
3,4-Diaryl-5-aminoisoxazole Compound 13a Multi-step synthesisNot explicitly reported2.1 µM

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the synthesis of key intermediates and final bioactive compounds.

Protocol 1: Regioselective Synthesis of 3-Amino-5-methylisoxazole

This method highlights the critical role of pH and temperature in directing the cyclization to favor the 3-amino isomer.

  • Step 1: Formation of Acetylacetonitrile: Ethyl acetate and acetonitrile are reacted in the presence of a strong base (e.g., sodium hydride) to form acetylacetonitrile.

  • Step 2: Hydrazone Formation: The resulting acetylacetonitrile is reacted with p-toluenesulfonyl hydrazide.

  • Step 3: Cyclization with Hydroxylamine: The hydrazone is treated with hydroxylamine hydrochloride under controlled pH (7-8) and temperature (≤45°C) conditions to yield 3-amino-5-methylisoxazole. An acidic workup followed by basification precipitates the product.

Protocol 2: Synthesis of a VEGFR-2 Kinase Inhibitor using 3-Amino-5-methylisoxazole

This protocol outlines the final step in the synthesis of a urea-containing kinase inhibitor.

  • Starting Materials: A 4-chloroquinoline (B167314) intermediate and 3-amino-5-methylisoxazole.

  • Urea Formation: The 4-chloroquinoline derivative is coupled with 4-amino-3-chlorophenol. The resulting amine is then reacted with triphosgene (B27547) and subsequently with 3-amino-5-methylisoxazole to form the final urea linkage.

  • Purification: The final product is purified by crystallization or column chromatography.

Protocol 3: Synthesis of 3,4-Diaryl-5-aminoisoxazoles as Tubulin Inhibitors

This synthesis involves the construction of the substituted isoxazole core.

  • [3+2] Cycloaddition: A substituted nitrile oxide is generated in situ and reacted with an enamine to form the 3,4-diaryl-5-aminoisoxazole scaffold.

  • Purification: The product is purified using chromatographic techniques.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is essential for understanding the significance of these alternative building blocks.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg Ras Ras P1->Ras PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Cell_Pro Cell Proliferation, Migration, Survival PKC->Cell_Pro Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Pro Akt Akt PI3K->Akt Akt->Cell_Pro Inhibitor Isoxazole-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of intervention for isoxazole-based inhibitors.

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Isoxazole Compound Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Bound_Tubulin Tubulin-Inhibitor Complex Tubulin->Bound_Tubulin Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor 3,4-Diaryl-5-aminoisoxazole Inhibitor->Tubulin Bound_Tubulin->Microtubule Inhibition of Polymerization Bound_Tubulin->Mitotic_Arrest

Caption: Mechanism of tubulin polymerization inhibition by 3,4-diaryl-5-aminoisoxazole derivatives.

Experimental_Workflow Start Select Aminoisoxazole Building Block Synthesis Synthesis of Bioactive Compound Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Kinase Assay, Cytotoxicity) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement End Candidate Drug Lead_Opt->End

Caption: A generalized experimental workflow for the synthesis and evaluation of bioactive isoxazoles.

Conclusion and Future Directions

The strategic selection of aminoisoxazole building blocks is a critical decision in the design of novel bioactive compounds. While this compound remains a valuable and widely used starting material, this guide demonstrates that its regioisomers and substituted analogues offer compelling alternatives. The choice between 3-amino and 5-amino isomers can be guided by the desired synthetic accessibility and the specific vector needed for optimal target interaction. Furthermore, the use of more complex scaffolds like 3,4-diaryl-5-aminoisoxazoles can introduce beneficial conformational constraints.

Future research should focus on the systematic exploration of a wider range of substituted aminoisoxazoles and the development of novel synthetic methodologies to access these diverse building blocks. A deeper understanding of the structure-property relationships governing the pharmacokinetic profiles of isoxazole-containing compounds will also be crucial for translating promising laboratory findings into clinically successful therapeutics.

A Comparative Guide to the Synthesis of Substituted Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminoisoxazoles are a pivotal class of heterocyclic compounds, integral to the fields of medicinal chemistry and drug discovery due to their broad spectrum of biological activities. These activities include fungicidal, bactericidal, anti-inflammatory, and neuroprotective properties.[1][2][3] The development of efficient and regioselective synthetic methods is crucial for accessing structurally diverse aminoisoxazole derivatives for further investigation. This guide provides a comparative overview of prominent synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Comparison of Key Synthesis Methods

The synthesis of substituted aminoisoxazoles can be broadly categorized into several key approaches. The choice of method often depends on the desired substitution pattern (3-amino-, 5-amino-, or other) and the availability of starting materials. The following tables summarize the performance of the most common synthetic routes.

Table 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines [1]

EntryNitrile Oxide Precursor (R)EnamineProductYield (%)
1p-ClPh-C(Cl)=NOH1-Morpholinoacrylonitrile3-(4-Chlorophenyl)-5-morpholinoisoxazole75
2Me-CH=NOH1-Morpholinoacrylonitrile3-Methyl-5-morpholinoisoxazole68
3Ph-C(O)NH-C(CN)=NOH1-MorpholinoacrylonitrileN-Phenyl-5-morpholino-isoxazole-3-carboxamide64[1]
4Ph-C(O)NH-C(CN)=NOH1-PiperidinylacrylonitrileN-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide58[1]

Table 2: Regioselective Synthesis of 3-Amino- and 5-Aminoisoxazoles from β-Ketonitriles [4]

SubstrateProduct IsomerpHTemperature (°C)Yield (%)
3-Oxo-3-phenylpropanenitrile5-Amino-3-phenylisoxazole> 810085
3-Oxo-3-phenylpropanenitrile3-Amino-5-phenylisoxazole7-8≤ 4578
4,4-Dimethyl-3-oxopentanenitrile5-Amino-3-tert-butylisoxazole> 810090
4,4-Dimethyl-3-oxopentanenitrile3-Amino-5-tert-butylisoxazole7-8≤ 4582

Table 3: Synthesis of 3-Aminoisoxazoles via Addition-Elimination on 3-Bromoisoxazolines [5]

AmineProductYield (%)
Morpholine (B109124)3-Morpholino-5-phenylisoxazole85
Piperidine3-(Piperidin-1-yl)-5-phenylisoxazole82
Benzylamine3-(Benzylamino)-5-phenylisoxazole75

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Protocol 1: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

This protocol is adapted from the one-pot procedure involving the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines.[1][6]

Step 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile) [1]

  • In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (B151913) (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the reaction mixture.

  • Follow with the dropwise addition of triethylamine (B128534).

  • The product can be extracted with a suitable organic solvent and purified by distillation or chromatography.

Step 2: [3+2] Cycloaddition Reaction [1]

  • Method A: Nitrile Oxide Generation from a Hydroxamoyl Chloride

    • Dissolve the appropriate α-cyanoenamine (1.0 mmol) and p-chlorobenzohydroxamoyl chloride (1.0 mmol) in 10 mL of toluene.

    • Add triethylamine (1.2 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture overnight.

    • Filter the resulting triethylammonium (B8662869) chloride precipitate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Method B: Nitrile Oxide Generation from a Primary Nitroalkane (Mukaiyama Method)

    • To a solution of the primary nitroalkane (e.g., nitroethane, 1.0 mmol) and phenyl isocyanate (2.0 mmol) in 10 mL of dry toluene, add a catalytic amount of triethylamine.

    • Stir the mixture at room temperature until the nitrile oxide is formed.

    • Add the α-cyanoenamine (1.0 mmol) to the reaction mixture and stir overnight at room temperature.

    • Work-up and purify the product as described in Method A.

Protocol 2: Regioselective Synthesis from β-Ketonitriles[4]

This method allows for the selective synthesis of either 3-amino- or 5-aminoisoxazoles by careful control of reaction conditions.

  • For 5-Aminoisoxazoles:

    • Dissolve the β-ketonitrile (1.0 equiv) in a suitable solvent (e.g., ethanol).

    • Add hydroxylamine (B1172632) hydrochloride (1.2 equiv).

    • Adjust the pH to > 8 using an appropriate base (e.g., sodium hydroxide).

    • Heat the reaction mixture to 100 °C and monitor for completion by TLC.

    • Upon completion, cool the reaction, neutralize, and extract the product. Purify by recrystallization or chromatography.

  • For 3-Aminoisoxazoles:

    • Dissolve the β-ketonitrile (1.0 equiv) in a suitable solvent.

    • Add hydroxylamine hydrochloride (1.2 equiv).

    • Adjust the pH to between 7 and 8.

    • Maintain the reaction temperature at or below 45 °C and monitor for completion.

    • Follow the work-up and purification procedure described for the 5-amino isomer.

Protocol 3: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines[5]

This is a two-step process involving an addition-elimination reaction followed by oxidation.

Step 1: Amination of 3-Bromoisoxazolines

  • Dissolve the 3-bromoisoxazoline (1.0 equiv) in a suitable solvent such as acetonitrile.

  • Add the desired amine (1.2 equiv) and a base (e.g., potassium carbonate, 2.0 equiv).

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the inorganic salts and concentrate the filtrate. The crude 3-aminoisoxazoline can be purified by chromatography or used directly in the next step.

Step 2: Oxidation to 3-Aminoisoxazole

  • Dissolve the crude or purified 3-aminoisoxazoline in a suitable solvent like dichloromethane.

  • Add an oxidizing agent, for example, iodine, in the presence of a base.

  • Stir the reaction at room temperature until the oxidation is complete.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry, and concentrate. Purify the final product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methods described.

G NitrileOxide Nitrile Oxide Precursor (e.g., Chloroxime, Nitroalkane) InSituGeneration In situ Nitrile Oxide Generation NitrileOxide->InSituGeneration Base Base (e.g., Triethylamine) Base->InSituGeneration Cycloaddition [3+2] Cycloaddition InSituGeneration->Cycloaddition Cyanoenamine α-Cyanoenamine Cyanoenamine->Cycloaddition Intermediate Isoxazoline Intermediate (unstable) Cycloaddition->Intermediate HCN_Elimination HCN Elimination Intermediate->HCN_Elimination Product 5-Aminoisoxazole HCN_Elimination->Product

Caption: Workflow for the synthesis of 5-aminoisoxazoles via [3+2] cycloaddition.

G Start β-Ketonitrile + Hydroxylamine Condition_5_Amino pH > 8 T = 100 °C Start->Condition_5_Amino Condition_3_Amino 7 < pH < 8 T ≤ 45 °C Start->Condition_3_Amino Product_5_Amino 5-Aminoisoxazole Condition_5_Amino->Product_5_Amino Product_3_Amino 3-Aminoisoxazole Condition_3_Amino->Product_3_Amino

Caption: Regioselective synthesis of aminoisoxazoles from β-ketonitriles.

G Start 3-Bromoisoxazoline AdditionElimination Addition-Elimination Start->AdditionElimination Amine Amine + Base Amine->AdditionElimination Intermediate 3-Aminoisoxazoline AdditionElimination->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 3-Aminoisoxazole Oxidation->Product

Caption: Two-step synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines.

References

Validating the Binding Affinity of 5-Amino-3-methylisoxazole Analogs to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of binding affinity between small molecule analogs and their protein targets is a critical step in preclinical research. This guide provides a comparative analysis of a 5-Amino-3-methylisoxazole-containing compound against established inhibitors for the protein kinases AKT and p38 MAPK. It includes a summary of quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Binding Affinity

The following tables summarize the binding affinities of a this compound analog and alternative inhibitors to their respective target proteins, AKT and p38 MAPK. The data is presented to facilitate a clear comparison of their potency and selectivity.

Table 1: Binding Affinity of a this compound Analog (Compound 20) and a Standard Inhibitor (AZD5363) to AKT Isoforms.

CompoundTarget ProteinBinding Affinity (Kd, nM)Assay Method
Compound 20 (VHL-recruiting AKT degrader) AKT1Similar to parent compound 19Competitive Binding Assay
AKT2Similar to parent compound 19Competitive Binding Assay
AKT3Similar to parent compound 19Competitive Binding Assay
AZD5363 (Alternative Inhibitor) AKT1<10 nM (IC50)Biochemical Assay
AKT2<10 nM (IC50)Biochemical Assay
AKT3<10 nM (IC50)Biochemical Assay

Note: Compound 20 is a proteolysis targeting chimera (PROTAC) that contains the this compound moiety and is based on the AKT inhibitor AZD5363. The provided data indicates its binding affinity is similar to a related compound (19) from the same study.[1]

Table 2: Binding Affinity of a Standard Inhibitor to p38 MAPK.

CompoundTarget ProteinBinding Affinity (IC50)Assay Method
SB203580 (Alternative Inhibitor) p38α MAPK50 nMCell-free Assay
p38β2 MAPK500 nMCell-free Assay

Note: SB203580 is a well-established and selective inhibitor of p38 MAPK.

Experimental Protocols

Accurate determination of binding affinity relies on robust experimental design. Below are detailed methodologies for three common biophysical assays used to quantify protein-ligand interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[2][3]

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the inhibitor-kinase interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified recombinant target kinase (e.g., AKT1, p38α)

  • This compound analog or alternative inhibitor

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation and Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target kinase to the surface via amine coupling. To maintain the protein's activity, immobilization can be performed at a pH that balances efficient coupling and protein stability, or in the presence of a known ligand to protect the active site.[4][5]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the sensor surface, followed by a dissociation phase where only running buffer flows over the chip.

    • A reference flow cell with no immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.

  • Surface Regeneration:

    • After each binding cycle, inject the regeneration solution to remove all bound analyte from the kinase surface. The regeneration conditions must be optimized to be effective without denaturing the immobilized kinase.[2]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The buffer for the protein and inhibitor must be identical.[6]

  • Purified recombinant target kinase

  • This compound analog or alternative inhibitor

Procedure:

  • Sample Preparation:

    • Dialyze the purified kinase against the ITC buffer extensively.

    • Dissolve the inhibitor in the exact same ITC buffer. If DMSO is used, its concentration must be matched in both the protein and inhibitor solutions.[7]

    • Degas both solutions before the experiment.

  • ITC Experiment:

    • Load the kinase solution into the sample cell (typically 10-50 µM).[6]

    • Load the inhibitor solution into the titration syringe (typically 10-20 times the protein concentration).[6]

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.[6]

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • The integrated heat data is plotted against the molar ratio of inhibitor to protein and fitted to a binding model to determine KD, n, and ΔH. ΔS is calculated from the Gibbs free energy equation.

Fluorescence Polarization (FP)

FP assays measure the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule.[8]

Objective: To determine the binding affinity (KD or Ki) of an unlabeled inhibitor through a competition assay.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-binding 384-well plates

  • Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)[9]

  • Purified recombinant target kinase

  • Fluorescently labeled tracer (a ligand known to bind the target)

  • Unlabeled this compound analog or alternative inhibitor

Procedure:

  • Assay Setup:

    • Determine the optimal concentration of the fluorescent tracer and target kinase that gives a stable and significant polarization signal.

    • Prepare a solution containing the target kinase and the fluorescent tracer in the assay buffer.

  • Competition Assay:

    • Serially dilute the unlabeled inhibitor in the assay buffer.

    • In a 384-well plate, add the kinase-tracer mixture to wells containing the different concentrations of the unlabeled inhibitor.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization in each well using the plate reader.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the target proteins, AKT and p38 MAPK.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response PTEN PTEN PTEN->PIP3 Inhibition p38_MAPK_Pathway Stimuli Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activation MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates Phosphorylation Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Binding_Assay_Workflow start Start prep_protein Prepare & Purify Target Protein start->prep_protein prep_ligand Prepare Inhibitor Stock Solutions start->prep_ligand assay_setup Assay Setup (e.g., SPR, ITC, FP) prep_protein->assay_setup prep_ligand->assay_setup data_acq Data Acquisition assay_setup->data_acq data_analysis Data Analysis (Fitting to Binding Model) data_acq->data_analysis results Determine Binding Parameters (K_D, IC_50, etc.) data_analysis->results end End results->end

References

A Framework for Assessing Antibody Cross-Reactivity Against 5-Amino-3-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the increasing interest in 5-Amino-3-methylisoxazole derivatives for various therapeutic and diagnostic applications, the development of specific antibodies for their detection and quantification is paramount. A critical aspect of antibody validation is the assessment of its cross-reactivity with structurally related and unrelated compounds. This guide provides a comprehensive framework for conducting such studies, offering a template for data presentation and detailed experimental protocols. As publicly available cross-reactivity data for antibodies against these specific derivatives are scarce, this guide presents a hypothetical study to illustrate the principles and methodologies involved.

Comparative Analysis of Antibody Specificity

The specificity of an antibody is its ability to distinguish between the target antigen and other molecules. In the context of small molecules like this compound derivatives, even minor structural modifications can significantly impact antibody binding. A thorough cross-reactivity analysis is therefore essential to ensure the reliability of any immunoassay.

The following table presents a hypothetical dataset from a competitive ELISA designed to assess the cross-reactivity of a monoclonal antibody raised against a fictional this compound derivative, designated "5-AMID-X". The cross-reactivity is calculated relative to the binding of 5-AMID-X.

Compound TestedChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
5-AMID-X (Target Analyte) (Structure of 5-AMID-X)10 100
This compound(Structure)5020
3-Amino-5-methylisoxazole(Structure)> 1000< 1
This compound-4-carboxylic acid(Structure)8511.8
Sulfamethoxazole(Structure)> 1000< 1
Unrelated Isoxazole Derivative(Structure)> 1000< 1
Carrier Protein (e.g., BSA)N/A> 10,000< 0.1

Caption: Table 1. Hypothetical cross-reactivity data for a monoclonal antibody against 5-AMID-X.

Experimental Workflow and Methodologies

A systematic approach is crucial for generating reliable cross-reactivity data. The overall workflow for such a study is depicted below, followed by a detailed experimental protocol for a competitive ELISA.

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Testing a1 Synthesis of 5-AMID-X Hapten a2 Conjugation to Carrier Protein (e.g., KLH) a1->a2 b1 Immunization of Mice with 5-AMID-X-KLH a2->b1 b2 Hybridoma Production and Screening b1->b2 b3 Monoclonal Antibody Purification b2->b3 c1 Competitive ELISA Setup b3->c1 c2 Testing with Structurally Related & Unrelated Compounds c1->c2 c3 Data Analysis: IC50 & % Cross-Reactivity c2->c3

Caption: Experimental workflow for antibody development and cross-reactivity assessment.

This protocol outlines the steps for determining the cross-reactivity of an antibody against this compound derivatives.

  • Coating of Microtiter Plate:

    • Dilute the capture antibody (an antibody raised against the primary antibody's host species, e.g., goat anti-mouse IgG) to a concentration of 2 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate as described above.

    • In a separate plate or tubes, prepare serial dilutions of the standard (5-AMID-X) and the potential cross-reactants.

    • Mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody against 5-AMID-X (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate as described above.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at its optimal dilution in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement:

    • Wash the plate as described above.

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the standard (5-AMID-X).

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each of the tested compounds.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (IC50 of 5-AMID-X / IC50 of Test Compound) x 100

Conceptual Diagram of Antibody Cross-Reactivity

The following diagram illustrates the principle of antibody specificity and cross-reactivity.

G cluster_0 High Specificity cluster_1 Cross-Reactivity a_ab Antibody a_ag Target Antigen a_ab->a_ag Strong Binding a_rc Related Compound a_ab->a_rc No Binding b_ab Antibody b_ag Target Antigen b_ab->b_ag Strong Binding b_crc Cross-Reactive Compound b_ab->b_crc Weak/Moderate Binding

Caption: Principle of antibody specificity and cross-reactivity.

By following this structured approach, researchers can generate robust and comparable data on the cross-reactivity of antibodies raised against this compound derivatives, ensuring the development of highly specific and reliable immunoassays.

A Comparative Guide to Bioisosteric Replacements for the 5-Amino-3-methylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-methylisoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. However, to optimize drug-like properties such as potency, selectivity, metabolic stability, and solubility, bioisosteric replacement of this core is a common strategy. This guide provides an objective comparison of common bioisosteric replacements for the this compound scaffold, supported by experimental data from the literature.

Overview of Bioisosteric Replacements

Bioisosterism involves the substitution of a functional group or moiety with another that has similar physical and chemical properties, leading to a comparable biological activity. For the this compound scaffold, common bioisosteric replacements include other five-membered nitrogen-containing heterocycles such as pyrazoles, triazoles, and oxadiazoles. These replacements aim to modulate the electronic distribution, hydrogen bonding capacity, lipophilicity, and metabolic fate of the parent molecule.

Comparative Analysis of Key Bioisosteres

Pyrazole Scaffold

The 5-aminopyrazole scaffold is a close structural analog of 5-aminoisoxazole. The key difference lies in the arrangement of the heteroatoms, which influences the hydrogen bonding pattern and electronic properties. Pyrazoles have been successfully employed as bioisosteres for isoxazoles in the development of kinase inhibitors.

Key Advantages:

  • Can improve metabolic stability and aqueous solubility compared to the parent arene or heterocycle.

  • Acts as a hydrogen-bond donor, which can be a more metabolically stable alternative to a phenol (B47542) group.

Experimental Data Snapshot: p38α MAP Kinase Inhibitors

One study described the synthesis and structure-activity relationships (SAR) of p38α MAP kinase inhibitors based on a 5-amino-pyrazole scaffold. This work highlights the potential of this scaffold in kinase inhibitor design.

Compound/ScaffoldTargetPotency (IC₅₀)Cellular Potency (TNFα inhibition)
5-Amino-pyrazole derivative (2j) p38α MAP KinasePotent (specific value not publicly disclosed)Excellent

Note: While this study focuses on a 5-aminopyrazole, it provides a strong rationale for its use as a bioisostere for the 5-aminoisoxazole scaffold in similar applications.

Triazole Scaffold

The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are versatile bioisosteres for a variety of functional groups, including amide bonds and other heterocyclic rings like isoxazole. Their structural features, including the ability to act as hydrogen bond acceptors and donors, make them effective mimics.

Key Advantages:

  • Often enhances metabolic stability due to the robustness of the triazole ring to hydrolysis.

  • The synthesis is often straightforward via "click chemistry".

Experimental Data Snapshot: General Observations

While a direct comparison with a this compound parent is unavailable, reviews on 1,2,3-triazoles as bioisosteres highlight their successful application in improving the pharmacological profile of various drug candidates.

Oxadiazole Scaffold

Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are frequently used as bioisosteres for ester and amide functionalities, and can also serve as replacements for other heterocycles. The different positioning of the nitrogen and oxygen atoms in the isomers can lead to significant differences in their physicochemical properties and biological activities.

Key Advantages:

  • Generally more resistant to hydrolysis than esters.

  • The isomeric forms (1,2,4- vs 1,3,4-) offer opportunities to fine-tune properties like hydrogen bond acceptor strength.

Experimental Data Snapshot: Comparison of Oxadiazole Isomers

A study comparing amino-substituted 1,2,4- and 1,3,4-oxadiazole (B1194373) matched pairs revealed significant differences in their properties, underscoring the importance of isomer selection in bioisosteric replacement strategies.

Property1,2,4-Oxadiazole Derivative1,3,4-Oxadiazole Derivative
Hydrogen Bond Acceptor Strength VariesGenerally stronger
Aqueous Solubility Generally lowerGenerally higher
Melting Point VariesGenerally higher

Signaling Pathways and Experimental Workflows

The choice of a bioisosteric replacement is often guided by the biological target and the signaling pathway involved. Compounds containing the this compound scaffold and its bioisosteres are known to modulate various pathways, including those mediated by GPCRs and kinases.

GABA-A Receptor Signaling Pathway

Derivatives of 5-aminoisoxazole can act as modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-A Receptor Signaling Pathway.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key cellular energy sensor, and its modulation is a therapeutic strategy for metabolic diseases and cancer. Isoxazole and pyrazole-containing compounds have been investigated as AMPK activators.

AMPK_Signaling AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates Anabolic Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic Activates

Caption: Overview of the AMPK Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for evaluating the potency of a kinase inhibitor involves a series of in vitro assays.

Kinase_Inhibitor_Workflow start Start assay_prep Assay Preparation Kinase Substrate ATP Inhibitor start->assay_prep incubation Incubation 30°C 60 min assay_prep->incubation detection Signal Detection Luminescence or Fluorescence incubation->detection data_analysis Data Analysis IC₅₀ Determination detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibitor assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of experimental data. Below are summarized protocols for key assays used in the evaluation of the bioisosteric replacements.

Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the diluted test compound or DMSO (vehicle control).

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

GPCR Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of a compound to a specific GPCR.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add a binding buffer, a fixed concentration of a suitable radioligand, and the cell membrane preparation.

  • Competition: Add serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Metabolic Stability Assay (Hepatocytes)

Objective: To assess the in vitro metabolic stability of a compound.

Protocol:

  • Hepatocyte Preparation: Thaw and plate cryopreserved hepatocytes. Allow them to attach and form a monolayer.

  • Incubation: Replace the medium with an incubation medium containing the test compound at a specific concentration (e.g., 1 µM).

  • Time Points: Incubate the plates at 37°C in a CO₂ incubator. At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the incubation medium.

  • Quenching and Extraction: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the test compound in DMSO.

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate.

  • Dilution: Add the aqueous buffer to the wells to achieve the desired final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement: Measure the light scattering of each well using a nephelometer. The amount of scattered light is proportional to the amount of undissolved precipitate.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to the background.

Conclusion

The bioisosteric replacement of the this compound scaffold with heterocycles like pyrazole, triazole, and oxadiazole is a powerful strategy in drug discovery to fine-tune the properties of a lead compound. While a definitive, universal "best" replacement does not exist, the choice depends on the specific therapeutic target, the desired property modulations, and the synthetic tractability. Pyrazoles offer a close structural mimicry with potential benefits in metabolic stability. Triazoles provide a robust and synthetically accessible alternative. Oxadiazoles, with their isomeric forms, allow for nuanced adjustments to electronic and physicochemical properties. The data and protocols presented in this guide are intended to aid researchers in making informed decisions when designing and evaluating new chemical entities based on these important scaffolds.

Head-to-head comparison of 5-Amino-3-methylisoxazole and other isoxazole isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of Key Isoxazole (B147169) Building Blocks

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its versatile role as a synthetic intermediate.[1][2] Among the various substituted isoxazoles, aminomethylisoxazole isomers, particularly 5-Amino-3-methylisoxazole, 3-Amino-5-methylisoxazole, and their regioisomers, serve as critical building blocks for the development of novel therapeutic agents.[3][4] Their value extends to the synthesis of peptidomimetics and other bioactive molecules.[5][6] This guide provides a head-to-head comparison of the synthetic routes to these key isomers, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic strategy for their specific needs.

Comparative Synthesis Data

The selection of a synthetic route often depends on a balance of factors including yield, purity, reaction time, and the availability of starting materials. The following table summarizes key quantitative data for the synthesis of this compound and its common isomer, 3-Amino-5-methylisoxazole. Data for a representative 4-amino isoxazole derivative is also included for a broader comparative context.

Isoxazole IsomerStarting MaterialsReaction ConditionsYield (%)Purity (%)Reference
This compound-4-carboxylic acid Ethyl cyanoacetate (B8463686), Triethyl orthoacetate, Hydroxylamine (B1172632) hydrochlorideMulti-step: 1. 110°C; 2. EtONa, EtOH, RT, 24h; 3. 10% NaOH, 70°CNot explicitly stated for overallNot explicitly stated[7]
3-Amino-5-methylisoxazole 3-Hydroxybutanenitrile, Hydroxylamine hydrochloride, Potassium carbonate, Ferric chloride1. Water, 60°C, 6h; 2. Toluene (B28343), Reflux7798.8 (HPLC)
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, Iron powderAcetic acid/Water (3:1), 50°C, 2hNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target molecules. Below are the methodologies for the synthesis of the compared isoxazole isomers, based on published literature.

Protocol 1: Synthesis of this compound-4-carboxylic acid[7]

This synthesis is a three-step process starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • Mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Heat the mixture to 110°C and continuously remove the ethanol (B145695) formed during the reaction.

  • After cooling, filter the resulting precipitate and wash it with a 10% HCl solution.

Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash with water, and dry.

Step 3: Preparation of 5-amino-3-methyl-4-isoxazolecarboxylic acid

  • Dissolve the solid intermediate from Step 2 in a 10% sodium hydroxide (B78521) (NaOH) solution.

  • Heat the mixture to 70°C.

  • Cool the mixture and add HCl to adjust the pH to 4.

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis of 3-Amino-5-methylisoxazole

This two-step synthesis yields the target compound with high purity.

Step 1: Initial Condensation

  • Combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water in a reaction vessel.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile (0.17 mol).

  • Heat the reaction mixture to 60°C and maintain for 6 hours.

  • Cool to room temperature.

Step 2: Cyclization and Purification

  • Add 200 mL of toluene to separate the aqueous layer.

  • To the organic layer, add anhydrous ferric chloride (17 mmol).

  • Connect a water separator and heat to reflux until the theoretical amount of water is separated.

  • Cool the mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.

  • Stir for 1 hour, then separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide to precipitate the product.

  • Filter the precipitate and dry to obtain light yellow crystalline 3-amino-5-methylisoxazole.

Protocol 3: Synthesis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

This protocol describes the reduction of a nitro-isoxazole precursor.

  • To a solution of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate (1.0 eq) in a 3:1 v/v mixture of acetic acid and water, add iron powder (5.0 eq).

  • Stir the mixture at 50°C for 2 hours.

  • Cool the solution to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate (B1210297).

  • Basify the mixture with a saturated aqueous solution of Na₂CO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Synthetic Workflows and Mechanistic Pathways

Visualizing the synthetic workflows and the potential biological pathways of these molecules can provide a clearer understanding of their chemical and pharmacological context.

Synthesis_Workflow_5_Amino_3_methylisoxazole cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis EC Ethyl cyanoacetate P1 Ethyl 2-cyano-3-ethoxybut-2-enoate EC->P1 DMAP, 110°C TO Triethyl orthoacetate TO->P1 P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate P1->P2 EtONa, EtOH, RT NH2OH Hydroxylamine hydrochloride NH2OH->P2 FP This compound- 4-carboxylic acid P2->FP 1. NaOH, 70°C 2. HCl to pH 4 NaOH 10% NaOH HCl HCl

Caption: Synthetic workflow for this compound-4-carboxylic acid.

Synthesis_Workflow_3_Amino_5_methylisoxazole cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification HBN 3-Hydroxybutanenitrile Intermediate Aqueous Intermediate HBN->Intermediate H₂O, 60°C NH2OH Hydroxylamine hydrochloride NH2OH->Intermediate K2CO3 K₂CO₃ K2CO3->Intermediate FP 3-Amino-5-methylisoxazole Intermediate->FP 1. Toluene, Reflux, FeCl₃ 2. Acid/Base workup FeCl3 FeCl₃

Caption: Synthetic workflow for 3-Amino-5-methylisoxazole.

While specific signaling pathways for this compound and its direct isomers are not extensively documented, related isoxazole derivatives are known to interact with key biological targets. For instance, the active metabolite of Leflunomide, an isoxazole-containing drug, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is essential for the proliferation of activated lymphocytes, making it a target for anti-inflammatory and immunosuppressive drugs.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP Proliferation Lymphocyte Proliferation DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DNA_RNA->Proliferation Isoxazole_Derivative Isoxazole-based DHODH Inhibitor (e.g., Teriflunomide) Isoxazole_Derivative->Dihydroorotate Inhibits

Caption: Inhibition of DHODH by an isoxazole derivative.

Conclusion

The synthesis of aminomethylisoxazole isomers presents distinct pathways with varying efficiencies and complexities. The choice between synthesizing the 5-amino, 3-amino, or 4-amino isomer will be dictated by the specific requirements of the target molecule and the desired synthetic strategy. This guide provides a foundational comparison to assist researchers in making informed decisions for their drug discovery and development endeavors. The provided protocols and workflows serve as a starting point for the practical synthesis and further investigation of these valuable heterocyclic building blocks.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-methylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 5-Amino-3-methylisoxazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards. Due to its hazardous properties, this compound must be managed as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of the compound and its waste must be performed in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]

Core Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the waste is managed in accordance with all applicable local, regional, and national regulations.[2]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as "hazardous chemical waste."

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, must be kept separate to avoid dangerous reactions.[1]

Step 2: Container Selection and Management

  • Use the original container for waste collection if it is in good condition.

  • If the original container is not usable, select a compatible, leak-proof container with a secure lid.

  • Keep the waste container closed when not in use.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate any associated hazards (e.g., Toxic).[1]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]

  • The storage area should be secure and under the control of authorized personnel.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with accurate information about the waste composition and quantity.

Quantitative Data for Disposal

While specific disposal concentration limits for this compound are not widely published and can vary by jurisdiction, the following regulatory information provides context for its management as a hazardous substance.

ParameterValueRegulation/SourceNotes
EPA Hazardous Waste Number P00740 CFR 261.33For "5-(Aminomethyl)-3-isoxazolol," a likely synonym. This designates it as an acute hazardous waste.
Reportable Quantity (RQ) 1000 lbs (454 kg)40 CFR 302.4For "5-(Aminomethyl)-3-isoxazolol." Spills exceeding this amount must be reported to the appropriate authorities.
Incompatible Materials Strong oxidizing agentsSafety Data SheetMixing with these can cause vigorous, potentially dangerous reactions.[1]

Experimental Protocol: In-Lab Neutralization of Amine Compounds (General Guidance)

Disclaimer: The following is a general procedure for the neutralization of amine-containing compounds and has not been specifically validated for this compound. This procedure should only be considered for dilute aqueous solutions and must be tested on a very small scale before application. The primary disposal method remains professional disposal. This procedure should only be performed by qualified personnel in a chemical fume hood with appropriate PPE.

Objective: To neutralize the basicity of the amine group in a dilute aqueous solution of this compound as a potential pre-treatment step.

Materials:

  • Dilute aqueous solution of this compound waste

  • Dilute hydrochloric acid (e.g., 1M HCl) or another suitable inorganic acid

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Place the beaker containing the dilute amine waste solution in an ice bath on a stir plate and begin gentle stirring. The ice bath will help to dissipate any heat generated during neutralization.[3]

  • Slowly add the dilute hydrochloric acid dropwise to the stirring amine solution.

  • Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the solution must still be disposed of as hazardous waste through your institution's EHS program, as the isoxazole (B147169) ring structure may not be degraded.

Visualizing the Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_safety Safety Precautions A Identify Waste as Hazardous B Select & Prepare Compatible Container A->B C Label Container Clearly (Name, Hazard) B->C D Collect Waste in Labeled Container C->D E Store in Designated, Secure, & Ventilated Area D->E F Keep Away from Incompatible Materials (e.g., Strong Oxidizers) E->F G Contact EHS or Licensed Disposal Company F->G H Provide Waste Information for Pickup G->H I Professional & Compliant Disposal H->I S1 Wear Appropriate PPE (Gloves, Goggles, Lab Coat) S2 Work in a Chemical Fume Hood

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Amino-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-3-methylisoxazole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Specifications

Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[1] A face shield should be worn if there is a splash hazard.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Gloves must be inspected for integrity before each use and disposed of after contamination.[4]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[3]
Respiratory Protection RespiratorAll work should be conducted in a chemical fume hood.[1][3] If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[3]

Operational Plan: Handling and Storage

A stringent operational plan is critical to minimize risk and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid compound, perform this task within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Hygiene: Wash hands thoroughly after handling, and before breaks.[1] Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

  • Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats) and solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not pour any waste containing this compound down the drain.[3]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be carefully removed to avoid skin contact and disposed of as hazardous waste.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the procedural workflow for safely handling this compound and the logical steps for risk assessment and PPE selection.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble Required PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 prep4 Locate Eyewash and Safety Shower prep3->prep4 handle1 Don all required PPE prep4->handle1 handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Cap and Label Container handle3->handle4 clean1 Collect all Waste in Labeled Container handle4->clean1 clean2 Wipe Down Work Surface clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Dispose of Contaminated PPE as Hazardous Waste clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 cluster_ppe_selection PPE Selection Logic start Handling this compound? q1 Potential for Splash? start->q1 a1_yes Wear Face Shield + Goggles q1->a1_yes Yes a1_no Wear Safety Goggles q1->a1_no No q2 Working outside Fume Hood or Dust Risk? a1_yes->q2 a1_no->q2 a2_yes Use NIOSH-approved Respirator q2->a2_yes Yes a2_no Work in Chemical Fume Hood q2->a2_no No gloves Always Wear Nitrile/Neoprene Gloves a2_yes->gloves a2_no->gloves labcoat Always Wear Lab Coat gloves->labcoat shoes Always Wear Closed-Toe Shoes labcoat->shoes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methylisoxazole
Reactant of Route 2
5-Amino-3-methylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.